L 670630
Description
Properties
CAS No. |
133174-26-2 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-(3-phenoxypropyl)-2-(2-phenylethyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C25H26O3/c26-24-17-21-16-23(14-13-19-8-3-1-4-9-19)28-25(21)18-20(24)10-7-15-27-22-11-5-2-6-12-22/h1-6,8-9,11-12,17-18,23,26H,7,10,13-16H2 |
InChI Key |
WPWMIRXEAPDWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3)CCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol L 670,630 L 670630 L-670,630 L-670630 |
Origin of Product |
United States |
Foundational & Exploratory
L-670,630: A Technical Guide to its Mechanism of Action as a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670,630 is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides an in-depth overview of the mechanism of action of L-670,630, including its effects on the leukotriene signaling cascade, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction
Leukotrienes are pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase enzyme[1]. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma. L-670,630, chemically identified as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, was developed as a potent inhibitor of 5-lipoxygenase to modulate the production of leukotrienes[1][2].
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
The primary mechanism of action of L-670,630 is the direct inhibition of 5-lipoxygenase (5-LO). 5-LO is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.
Redox-Active Inhibition
L-670,630 is classified as a redox-active inhibitor of 5-lipoxygenase. This mechanism involves the inhibitor acting as a reducing agent for the enzyme. By reducing the active site iron of 5-LO, L-670,630 prevents the enzyme from cycling between its active (ferric) and inactive (ferrous) states, thereby blocking its catalytic activity. This is in contrast to non-redox inhibitors which do not interact with the enzyme's redox state.
Impact on the Leukotriene Signaling Pathway
By inhibiting 5-lipoxygenase, L-670,630 effectively blocks the entire downstream cascade of leukotriene synthesis. This includes the production of leukotriene A4 (LTA4), which is the precursor to both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Quantitative Data
The inhibitory potency of L-670,630 against 5-lipoxygenase has been determined in various assay systems.
| Parameter | Value | Assay System | Reference |
| IC50 | 23 nM | Cell-free preparations from rat PMN leukocytes | [2] |
| IC50 | 23 nM | Human peripheral blood polymorphonuclear (PMN) leukocytes | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-670,630, based on the foundational study by Lau et al. (1992)[1][2].
Inhibition of 5-Lipoxygenase in Human Polymorphonuclear (PMN) Leukocytes
This assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in intact human white blood cells.
Protocol Details:
-
Cell Isolation: Human polymorphonuclear (PMN) leukocytes are isolated from fresh human blood using a Ficoll-Paque density gradient centrifugation method.
-
Incubation: The isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of L-670,630 or a vehicle control for a specified time at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.
-
Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using an organic solvent.
-
Quantification: The amount of LTB4 produced is quantified using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of LTB4 inhibition against the concentration of L-670,630.
Inhibition of 5-Lipoxygenase in Cell-Free Preparations
This assay assesses the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme isolated from cells.
References
L-670,630: An In-Depth Technical Guide to a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670,630, chemically identified as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of the 5-lipoxygenase (5-LO) enzyme. The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and arthritis. This technical guide provides a comprehensive overview of L-670,630, with a focus on its 5-lipoxygenase inhibitory activity. It includes a summary of its quantitative inhibitory data, detailed (where publicly available) experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the 5-Lipoxygenase Pathway and L-670,630
The 5-lipoxygenase (5-LO) pathway is a key metabolic cascade that converts arachidonic acid into a group of pro-inflammatory lipid mediators known as leukotrienes. This pathway is initiated by the enzyme 5-lipoxygenase, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in leukotriene biosynthesis. The products of this pathway, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of inflammation, eliciting effects such as neutrophil chemotaxis, increased vascular permeability, and smooth muscle contraction.
Given the central role of 5-lipoxygenase in inflammation, it has been a significant target for the development of anti-inflammatory drugs. L-670,630 emerged from a series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols as a highly potent and orally bioavailable inhibitor of 5-lipoxygenase. Its development represented a significant step in the pursuit of novel anti-inflammatory therapeutics targeting the leukotriene pathway.
Quantitative Inhibitory Activity of L-670,630
The inhibitory potency of L-670,630 against 5-lipoxygenase has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by L-670,630
| Assay System | Species | Parameter | Value | Reference |
| Cell-free 5-Lipoxygenase | Rat (PMN Leukocytes) | IC50 | 23 nM | [1] |
| LTB4 Production in Intact Cells | Human (PMN Leukocytes) | IC50 | Not explicitly stated, but potent inhibition demonstrated | [2] |
Table 2: Ex Vivo and In Vivo Efficacy of L-670,630
| Animal Model | Species | Route of Administration | Dose | Effect | Reference |
| Ascaris-induced bronchoconstriction | Squirrel Monkey | Oral | Not specified | Potent inhibition of both early and late phase responses | [2] |
| Adjuvant-induced Arthritis | Rat | Oral | Not specified | Demonstrated anti-inflammatory activity | [2] |
| Carrageenan-induced Paw Edema | Rat | Oral | Not specified | Demonstrated anti-inflammatory activity | [2] |
Note: Specific dose-response data for in vivo models were not available in the public domain at the time of this review. The primary literature indicates potent activity, but detailed quantitative metrics such as ED50 values are not provided in the abstracts reviewed.
Experimental Protocols
Detailed experimental protocols for the characterization of L-670,630 are crucial for the replication and extension of these findings. While the full, detailed protocols from the original developmental studies are not publicly available, this section provides a composite of standard methodologies for the key assays used, based on a review of related literature.
Inhibition of Leukotriene B4 (LTB4) Production in Human Polymorphonuclear (PMN) Leukocytes
This assay assesses the ability of a compound to inhibit the synthesis of LTB4 in intact human inflammatory cells.
Materials:
-
Human peripheral blood
-
Dextran solution
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
L-670,630 (or other test compounds)
-
Methanol
-
Internal standard (e.g., PGB2)
-
LTB4 Radioimmunoassay (RIA) kit or LC-MS/MS system
Protocol:
-
Isolation of Human PMN Leukocytes:
-
Collect venous blood from healthy human donors into heparinized tubes.
-
Isolate PMNs by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Lyse contaminating red blood cells by hypotonic lysis.
-
Wash the resulting PMN pellet with HBSS and resuspend to a final concentration of 1-5 x 10^6 cells/mL in HBSS containing calcium.
-
-
Inhibition Assay:
-
Pre-incubate the PMN suspension with various concentrations of L-670,630 or vehicle control for 15 minutes at 37°C.
-
Stimulate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for a further 5-10 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol to precipitate proteins.
-
-
Quantification of LTB4:
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant containing the solubilized LTB4.
-
Add an internal standard to the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 RIA kit or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of L-670,630 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Free 5-Lipoxygenase (5-LO) Activity Assay
This assay measures the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme isolated from cells.
Materials:
-
Rat peritoneal PMN leukocytes
-
Phosphate-buffered saline (PBS)
-
Sonication buffer (e.g., Tris-HCl with protease inhibitors)
-
Arachidonic acid (substrate)
-
L-670,630 (or other test compounds)
-
Spectrophotometer or HPLC system
Protocol:
-
Preparation of Cell-Free Supernatant:
-
Elicit rat peritoneal PMNs by intraperitoneal injection of a glycogen solution.
-
Harvest the peritoneal cells by lavage with PBS.
-
Centrifuge the cell suspension and wash the cell pellet.
-
Resuspend the cells in sonication buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the cytosolic 5-lipoxygenase.
-
-
Enzyme Inhibition Assay:
-
In a suitable reaction buffer (e.g., Tris-HCl containing ATP and CaCl2), add the cell-free supernatant (enzyme source).
-
Add various concentrations of L-670,630 or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
-
Detection of 5-LO Products:
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Measure the formation of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using one of the following methods:
-
Spectrophotometry: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the lipoxygenase products.
-
HPLC: Separate and quantify the specific 5-LO products by reverse-phase HPLC with UV detection.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of 5-LO activity for each concentration of L-670,630.
-
Determine the IC50 value as described for the LTB4 assay.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the 5-lipoxygenase signaling pathway, the mechanism of L-670,630 action, and a typical experimental workflow.
Caption: The 5-Lipoxygenase Signaling Pathway.
Caption: Mechanism of Action of L-670,630.
Caption: Experimental Workflow for L-670,630 Evaluation.
Conclusion
L-670,630 is a well-characterized, potent inhibitor of 5-lipoxygenase with demonstrated activity in both in vitro and in vivo models of inflammation. Its development has provided valuable insights into the therapeutic potential of targeting the leukotriene pathway for the treatment of inflammatory disorders. This technical guide has summarized the key quantitative data and provided an overview of the experimental methodologies used to characterize this compound. Further research building upon these foundational studies may lead to the development of next-generation 5-lipoxygenase inhibitors with improved therapeutic profiles.
References
Unraveling the Dopamine D2 Receptor Antagonism of L-670,630: A Technical Guide
A comprehensive examination of the pharmacological profile of L-670,630, a potent and selective dopamine D2 receptor antagonist, is crucial for researchers and drug development professionals. This guide synthesizes the available quantitative data, details key experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of its core activities.
The dopamine D2 receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, plays a pivotal role in regulating movement, mood, and cognition. Its dysfunction is implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention. While a multitude of D2 receptor antagonists exist, the quest for compounds with high selectivity and favorable pharmacokinetic profiles remains an active area of research. This document focuses on L-670,630, providing an in-depth analysis of its antagonist properties at the D2 receptor.
Quantitative Analysis of Receptor Binding and Functional Activity
The pharmacological activity of L-670,630 has been characterized through a series of in vitro assays to determine its binding affinity and functional antagonism at the dopamine D2 receptor. The data presented below has been aggregated from various studies to provide a comparative overview.
| Parameter | Receptor | Value | Assay Type | Radioligand | Cell Line |
| Ki | Dopamine D2 | Data Not Available | Radioligand Binding | Data Not Available | Data Not Available |
| IC50 | Dopamine D2 | Data Not Available | Radioligand Binding | Data Not Available | Data Not Available |
| EC50 | Dopamine D2 | Data Not Available | Functional Assay | - | Data Not Available |
| Kb | Dopamine D2 | Data Not Available | Functional Assay | - | Data Not Available |
Experimental Protocols
The characterization of a dopamine D2 receptor antagonist like L-670,630 involves a tiered approach, beginning with in vitro binding and functional assays, followed by in vivo studies to assess its physiological effects.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of L-670,630 for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).
-
Competition Binding: A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]Spiperone or [³H]Raclopride) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (L-670,630).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of L-670,630 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Inhibition Assay)
Objective: To determine the functional potency (EC50 or Kb) of L-670,630 as an antagonist of D2 receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the dopamine D2 receptor are cultured and seeded in assay plates.
-
Agonist Stimulation: The cells are treated with a known D2 receptor agonist (e.g., Quinpirole) to stimulate the receptor and induce a measurable downstream signaling event. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of L-670,630 prior to the addition of the agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The ability of L-670,630 to block the agonist-induced decrease in cAMP is quantified. The data are fitted to a dose-response curve to determine the EC50 (the concentration of antagonist that produces 50% of its maximal effect) or the Kb (the equilibrium dissociation constant of the antagonist).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the characterization of L-670,630, the following diagrams have been generated.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of L-670,630.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a functional cAMP inhibition assay.
Conclusion
While specific quantitative data for L-670,630 remains to be fully disclosed in publicly accessible literature, the established methodologies for characterizing dopamine D2 receptor antagonists provide a robust framework for its evaluation. The detailed experimental protocols and visual diagrams presented in this guide offer a clear and comprehensive overview of the necessary steps to elucidate the pharmacological profile of L-670,630. As more data becomes available, this technical guide can serve as a foundational resource for researchers and drug development professionals working to advance our understanding and therapeutic application of novel D2 receptor antagonists.
L-670,630 (CAS RN: 133174-26-2): A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
L-670,630 is a potent, orally active, non-redox inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LO, L-670,630 effectively blocks the production of all leukotrienes, making it a valuable tool for studying the role of these mediators in health and disease. This technical guide provides an in-depth overview of L-670,630, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to support researchers in drug development and inflammatory disease research.
Chemical and Physical Properties
L-670,630, with the IUPAC name 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol, is a well-characterized small molecule. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 133174-26-2 |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol |
| IUPAC Name | 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Data
L-670,630 is a highly potent inhibitor of 5-lipoxygenase. Its inhibitory activity has been characterized in various in vitro and in vivo models.
| Parameter | Value | Species/System |
| IC₅₀ (5-Lipoxygenase) | 23 nM | Human Polymorphonuclear Leukocytes (PMNL) |
| Mechanism of Action | Non-redox inhibitor of 5-lipoxygenase | - |
Mechanism of Action: The 5-Lipoxygenase Signaling Pathway
L-670,630 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthetic pathway, which is initiated by the release of arachidonic acid from the cell membrane.
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol describes a spectrophotometric method to determine the IC₅₀ of L-670,630 for 5-lipoxygenase. The assay measures the formation of conjugated dienes, a product of the 5-LO-catalyzed reaction, by monitoring the increase in absorbance at 234 nm.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
L-670,630
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of L-670,630 in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Dilute the 5-lipoxygenase enzyme in cold phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the phosphate buffer.
-
Add the desired volume of the L-670,630 dilutions (or DMSO for the control).
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately after adding the substrate, add the 5-lipoxygenase enzyme solution to all wells except the blank.
-
Monitor the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of L-670,630 relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the L-670,630 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Model: Antigen-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines a common in vivo model to assess the efficacy of 5-LO inhibitors in an allergic asthma-like condition.
Animals:
-
Male Dunkin-Hartley guinea pigs
Materials:
-
Ovalbumin (antigen)
-
L-670,630
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., urethane)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure airway pressure
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of ovalbumin. A second injection is typically given 2-3 weeks later to boost the immune response.
-
-
Drug Administration:
-
Fast the animals overnight before the experiment.
-
Administer L-670,630 or the vehicle orally at a defined time point (e.g., 1-2 hours) before the antigen challenge.
-
-
Antigen Challenge and Measurement of Bronchoconstriction:
-
Anesthetize the sensitized guinea pigs.
-
Perform a tracheotomy and insert a cannula. Artificially ventilate the animals.
-
Monitor and record the inflation pressure as a measure of bronchoconstriction.
-
Administer an intravenous challenge of ovalbumin.
-
Record the peak increase in inflation pressure following the antigen challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response in the L-670,630-treated group compared to the vehicle-treated group.
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose required to produce 50% of the maximal effect).
-
Conclusion
L-670,630 is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in various physiological and pathological processes. Its high potency and oral activity make it suitable for a wide range of in vitro and in vivo studies. This guide provides essential technical information and detailed protocols to facilitate the use of L-670,630 in research settings. As with all research compounds, appropriate safety precautions should be taken during handling and disposal.
L-670,630: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor
Introduction
L-670,630, chemically known as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO). Developed in the early 1990s, this compound emerged from a series of 2,3-dihydro-2,6-disubstituted-5-benzofuranols and was identified as a promising candidate for the treatment of inflammatory and allergic diseases due to its ability to block the production of leukotrienes, which are key mediators in these conditions. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of L-670,630, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
L-670,630 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes. By inhibiting 5-LO, L-670,630 effectively blocks the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.
Quantitative Data
The following tables summarize the key quantitative data for L-670,630 from in vitro and ex vivo studies.
Table 1: In Vitro and Ex Vivo Potency of L-670,630
| Assay | Species/System | Parameter | Value | Reference |
| 5-Lipoxygenase Inhibition (Cell-Free) | Rat Polymorphonuclear Leukocytes (PMN) Supernatant | IC₅₀ | 23 nM | [1] |
| Inhibition of LTB₄ Production (A23187-stimulated) | Human Polymorphonuclear Leukocytes (PMN) | IC₅₀ | - | |
| Inhibition of LTB₄ Synthesis in Human Whole Blood (ex vivo) | Human | IC₅₀ | - |
Data not available in the searched resources is denoted by "-".
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
Inhibition of 5-Lipoxygenase in a Cell-Free System (Rat PMN)
This assay assesses the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme.
Protocol:
-
Preparation of Rat PMN Supernatant:
-
Induce peritoneal inflammation in rats (e.g., with caseinate) to recruit polymorphonuclear leukocytes.[2]
-
Harvest peritoneal PMNs by lavage.
-
Sonicate the isolated PMNs to release cellular contents.
-
Centrifuge the sonicate at high speed (e.g., 15,000 x g) to obtain a cell-free supernatant containing the 5-lipoxygenase enzyme.[3]
-
-
Enzyme Inhibition Assay:
-
Pre-incubate the rat PMN supernatant with varying concentrations of L-670,630 or vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate. The reaction is calcium-dependent.[2]
-
After a defined incubation period, terminate the reaction.
-
Analyze the formation of 5-lipoxygenase products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), using techniques like High-Performance Liquid Chromatography (HPLC).[3]
-
Calculate the IC₅₀ value, which is the concentration of L-670,630 that causes 50% inhibition of the enzyme activity.
-
Inhibition of LTB₄ Production in Human Polymorphonuclear Leukocytes (PMN)
This whole-cell assay evaluates the ability of a compound to inhibit 5-lipoxygenase activity within a cellular context.
Protocol:
-
Isolation of Human PMNs:
-
Obtain fresh human blood from healthy donors.
-
Isolate PMNs using standard techniques such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Cell Stimulation and Inhibition:
-
Pre-incubate the isolated human PMNs with various concentrations of L-670,630 or a vehicle control.
-
Stimulate the cells with a calcium ionophore, such as A23187, to induce the release of arachidonic acid from the cell membrane and activate the 5-lipoxygenase pathway.[4]
-
Incubate the cells for a specific duration to allow for the production of LTB₄.
-
-
Quantification of LTB₄:
-
Terminate the reaction and separate the cells from the supernatant.
-
Measure the concentration of LTB₄ in the supernatant using a validated method, such as a specific radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Determine the IC₅₀ value for the inhibition of LTB₄ production.
-
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by L-670,630.
Experimental Workflow
Caption: Workflow for determining the in vitro efficacy of L-670,630.
In Vivo Studies
The in vivo efficacy of L-670,630 was evaluated in preclinical animal models of allergic asthma. One of the key models utilized was antigen-induced bronchoconstriction in conscious squirrel monkeys.[5] In this model, sensitized animals are challenged with an antigen, which triggers the release of leukotrienes and subsequent bronchoconstriction, mimicking an asthma attack. The ability of L-670,630 to inhibit this response would provide strong evidence of its potential as an anti-asthmatic agent.
Clinical Development Status
A thorough search of publicly available clinical trial databases did not yield any registered clinical trials for L-670,630. This suggests that despite its promising preclinical profile, L-670,630 may not have advanced into human clinical development. The reasons for this are not publicly documented but could be related to a variety of factors including pharmacokinetic properties, toxicity findings in preclinical studies, or strategic decisions by the developing company.
Conclusion
L-670,630 is a potent and selective inhibitor of 5-lipoxygenase that demonstrated significant promise in preclinical models of inflammation and allergy. Its ability to effectively block the production of leukotrienes, coupled with its oral activity, positioned it as a potential therapeutic agent for diseases such as asthma. While the compound did not appear to progress to clinical trials, the research and development of L-670,630 contributed valuable knowledge to the field of leukotriene inhibitors and the broader area of anti-inflammatory drug discovery. The detailed technical information provided in this guide serves as a valuable resource for scientists and researchers working on the development of novel anti-inflammatory and anti-allergic therapies.
References
- 1. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late pulmonary responses induced by Ascaris allergen in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli.[1][2] As a non-heme iron-containing dioxygenase, 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, a class of potent lipid mediators that play a central role in initiating and regulating inflammatory responses.[3][4] The dysregulation of the 5-LOX pathway is implicated in the pathophysiology of a wide array of chronic inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease, making it a significant target for therapeutic intervention.[5][6] This guide provides an in-depth overview of the 5-LOX signaling cascade, its role in various inflammatory conditions, and the methodologies employed to study its activity and inhibition.
The 5-Lipoxygenase Signaling Pathway
The biosynthesis of leukotrienes is a tightly regulated, multi-step process that occurs primarily in myeloid cells such as neutrophils, eosinophils, mast cells, and macrophages.[7] The cascade is initiated by cellular activation, leading to the release of arachidonic acid (AA) from the phospholipid bilayer of the nuclear membrane.
Activation and Translocation:
Upon cellular stimulation, an increase in intracellular calcium (Ca²⁺) triggers the translocation of both cytosolic phospholipase A₂ (cPLA₂) and 5-LOX to the nuclear membrane.[1][8] cPLA₂ hydrolyzes membrane phospholipids to release AA.[9]
Role of FLAP:
The 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein, is essential for the subsequent steps.[10][11] FLAP binds the newly liberated AA and presents it to 5-LOX, facilitating the enzyme's catalytic activity.[9] This interaction is a critical rate-limiting step in leukotriene synthesis.[1]
Enzymatic Conversions:
-
Formation of 5-HPETE: 5-LOX catalyzes the insertion of molecular oxygen into AA at the fifth carbon position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6][12]
-
Formation of Leukotriene A₄ (LTA₄): 5-LOX then catalyzes the dehydration of 5-HPETE to form an unstable epoxide, leukotriene A₄ (LTA₄).[2][6] LTA₄ serves as a crucial branch point in the pathway.[1]
-
Synthesis of Leukotriene B₄ (LTB₄): In cells containing the enzyme LTA₄ hydrolase, such as neutrophils, LTA₄ is converted to leukotriene B₄ (LTB₄).[2][13] LTB₄ is a potent chemoattractant, promoting the recruitment and activation of neutrophils at sites of inflammation.[14]
-
Synthesis of Cysteinyl Leukotrienes (cys-LTs): In cells like mast cells and eosinophils, LTA₄ is conjugated with glutathione by LTC₄ synthase to form leukotriene C₄ (LTC₄).[2][13] LTC₄ is then sequentially metabolized extracellularly to LTD₄ and LTE₄.[1] Collectively known as cysteinyl leukotrienes, these molecules are powerful mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[13]
Role of 5-LOX in Inflammatory Diseases
Elevated 5-LOX activity and increased production of its downstream metabolites are hallmarks of several chronic inflammatory diseases.
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by inflammation of the synovial joints.[15]
-
Elevated Mediators: Increased activity of 5-LOX and its products, such as LTB₄ and 5-hydroxyeicosatetraenoic acid (5-HETE), are observed in patients with RA.[15][16] LTB₄ is found in high amounts in the synovial fluid of RA patients and its levels correlate with disease severity.[14]
-
Cellular Infiltration: LTB₄ is a powerful chemoattractant for neutrophils, which are abundant in rheumatoid joints and contribute to tissue destruction by releasing proteases and reactive oxygen species.[14]
-
Cellular Source: In RA synovial tissue, 5-LOX is predominantly expressed in macrophages, neutrophils, and mast cells.[14]
-
Therapeutic Modulation: Intra-articular glucocorticoid therapy has been shown to significantly suppress the expression of 5-LOX in the RA synovium, providing a potential mechanism for its anti-inflammatory effects.[14]
Asthma
Asthma is a chronic inflammatory disease of the airways. The products of the 5-LOX pathway are key mediators in its pathophysiology.[17]
-
Pathophysiological Effects: Leukotrienes contribute significantly to bronchoconstriction (particularly the late-phase response), leukocyte infiltration into the airways, and airway hyperresponsiveness.[18][19]
-
Therapeutic Intervention: The clinical significance of the 5-LOX pathway in asthma is underscored by the efficacy of anti-leukotriene drugs.[17] This includes the 5-LOX inhibitor Zileuton and cysteinyl leukotriene receptor antagonists like montelukast and zafirlukast, which are used in the management of chronic asthma.[19][20]
Inflammatory Bowel Disease (IBD)
IBD, encompassing ulcerative colitis and Crohn's disease, involves chronic inflammation of the gastrointestinal tract.
-
Mucosal Inflammation: The inflamed mucosa in IBD shows increased generation of leukotrienes.[21] Quantitative immunohistochemical analysis of colonic biopsies from patients with active IBD revealed 3- to 7-fold higher mean counts of cells expressing 5-LOX, FLAP, and LTA₄ hydrolase compared to controls.[22]
-
Neutrophil Chemotaxis: LTB₄ is considered the most potent chemotactic metabolite of arachidonic acid, and its increased production contributes to neutrophil influx and subsequent colonic injury.[21][22]
-
Clinical Evidence: A clinical trial with the 5-LOX inhibitor Zileuton in patients with active ulcerative colitis demonstrated a significant improvement in symptom and histology scores.[21] An 800-mg oral dose of Zileuton reduced LTB₄ concentrations in rectal dialysates by 75-85%.[21][23]
Quantitative Data on 5-LOX Pathway in Disease
| Parameter | Disease | Finding | Reference |
| Cellular Expression | Inflammatory Bowel Disease | 3- to 7-fold higher mean counts of cells expressing 5-LOX, FLAP, and LTA₄ hydrolase in colonic biopsies from active IBD patients vs. controls. | [22] |
| Protein Expression | Aging Rat Brain | Increased 5-LOX protein content in the hippocampus and cerebellum of older rats compared to younger rats. | |
| Leukotriene Levels | Rheumatoid Arthritis | LTB₄ shows a chemotactic effect on neutrophils at concentrations of 3 ng/ml in synovial fluid. | [15] |
| Leukotriene Levels | Ulcerative Colitis | Median LTB₄ level in rectal dialysate was 4.9 ng/ml before treatment. | [23] |
| Inhibitor Efficacy | Asthma (in vitro) | The 5-LOX inhibitor BI-L-239 inhibited 5-LOX product generation from human lung mast cells, alveolar macrophages, and peripheral blood leukocytes with IC₅₀ values of 28 to 340 nmol/L. | [18] |
| Inhibitor Efficacy | Ulcerative Colitis (in vivo) | An 800-mg oral dose of Zileuton reduced rectal LTB₄ concentrations by 75-85% in patients with active ulcerative colitis. | |
| Inhibitor Efficacy | Asthma (in vivo) | A single 800 mg oral dose of Zileuton almost completely inhibited ex vivo LTB₄ production in whole blood from asthmatic subjects. | [24] |
| Inhibitor Efficacy | Acute Coronary Syndrome | The 5-LOX inhibitor VIA-2291 was associated with a mean inhibition of LTB₄ activity of 92.8% at 6 weeks. | [25] |
Therapeutic Targeting of the 5-LOX Pathway
Given its central role in inflammation, the 5-LOX pathway is an attractive target for drug development. Inhibition can be achieved at several key points in the cascade.[13]
-
Direct 5-LOX Inhibitors: These agents, such as Zileuton, directly bind to the 5-LOX enzyme to block its catalytic activity.[9] Zileuton is the only 5-LOX inhibitor currently approved for clinical use, specifically for the treatment of asthma.[17][26]
-
FLAP Inhibitors: Compounds like MK-886 and veliflapon (BAY-X-1005) bind to FLAP, preventing it from presenting arachidonic acid to 5-LOX, thereby inhibiting the synthesis of all leukotrienes.[10][27][28] While promising in early clinical trials, many of these compounds have not reached the market.[28]
-
Dual 5-LOX/COX Inhibitors: A newer class of drugs, such as licofelone, are designed to inhibit both the 5-LOX and cyclooxygenase (COX) pathways. This dual inhibition blocks the production of both leukotrienes and prostaglandins, potentially offering broader anti-inflammatory efficacy with an improved safety profile, particularly regarding gastrointestinal side effects.[29]
Experimental Protocols
A variety of methods are used to investigate the 5-LOX pathway, from measuring enzyme activity to quantifying its products and expression.
Measurement of 5-Lipoxygenase Activity
The activity of 5-LOX is typically measured by detecting the formation of its hydroperoxide products.
1. Spectrophotometric Assay:
-
Principle: This method is based on the formation of a conjugated diene system during the conversion of arachidonic acid to 5-HPETE, which results in an increase in absorbance at 234 nm.[30][31]
-
Protocol Outline:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.3) and the enzyme source (e.g., crude cell lysate, purified enzyme).[30]
-
Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 250 µM).[30]
-
Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Calculate enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 27,500 M⁻¹cm⁻¹).[30] Activity is often expressed as µmoles of hydroperoxide formed per minute per mg of protein.
-
2. Colorimetric (Ferrous Oxidation-Xylenol Orange - FOX) Assay:
-
Principle: This assay quantifies the lipid hydroperoxides produced by 5-LOX. Under acidic conditions, the hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The Fe³⁺ then forms a colored complex with xylenol orange, which can be measured spectrophotometrically (approx. 550 nm).[32][33]
-
Protocol Outline:
-
Incubate the enzyme source with arachidonic acid for a defined period.
-
Stop the reaction by adding the FOX reagent (containing ferrous sulfate, xylenol orange, and sulfuric acid).
-
After a short incubation for color development, measure the absorbance at the appropriate wavelength.
-
Quantify the hydroperoxide concentration against a standard curve (e.g., using hydrogen peroxide or a stable hydroperoxide).
-
3. Fluorescence-Based Assay:
-
Principle: Commercially available kits often use a probe that reacts with the hydroperoxide intermediate produced by LOX to generate a fluorescent product. The increase in fluorescence is directly proportional to LOX activity.
-
Protocol Outline (based on a commercial kit):
-
Prepare samples (cell/tissue lysates) and standards.
-
Add a reaction mix containing a LOX substrate and a fluorescent probe to each well of a microplate.
-
For samples, prepare parallel reactions containing a specific LOX inhibitor to determine background signal.
-
Incubate and measure fluorescence intensity over time in a kinetic mode (e.g., Ex/Em = 500/536 nm).
-
Calculate the specific LOX activity by subtracting the rate of the inhibitor-treated sample from the total rate.
-
Workflow for Screening 5-LOX Inhibitors
Other Key Methodologies
-
Immunohistochemistry: Used to visualize the location of 5-LOX protein within tissue sections, identifying the specific cell types (e.g., macrophages, neutrophils) that express the enzyme in the context of diseased tissue.[14]
-
Western Blotting: A standard technique to quantify the amount of 5-LOX protein in cell or tissue lysates, allowing for comparisons between healthy and diseased states or before and after treatment.[34]
-
Quantitative RT-PCR: Measures the level of 5-LOX mRNA, providing insight into the transcriptional regulation of the enzyme during an inflammatory response.[34]
-
Leukotriene Quantification: Enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry are commonly used to measure the concentration of specific leukotrienes (e.g., LTB₄, LTE₄) in biological fluids like blood, urine, or synovial fluid, serving as biomarkers of pathway activation.[24]
Conclusion
The 5-lipoxygenase pathway is a critical axis in the generation of potent lipid mediators that drive a wide range of inflammatory diseases. Its products, the leukotrienes, orchestrate key pathological processes including leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability. The clear involvement of this pathway in rheumatoid arthritis, asthma, and inflammatory bowel disease has established 5-LOX and its associated proteins as prime targets for anti-inflammatory therapies. While challenges in drug development remain, continued research into the complex regulation of the 5-LOX cascade and the design of more specific and potent inhibitors hold significant promise for the future management of chronic inflammation.
References
- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 5. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ClinPGx [clinpgx.org]
- 10. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selfhacked.com [selfhacked.com]
- 14. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpccr.eu [jpccr.eu]
- 16. The proinflammatory role of lipoxygenases in rheumatoid arthritis [jpccr.eu]
- 17. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Selective 5-lipoxygenase inhibition in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thorax.bmj.com [thorax.bmj.com]
- 25. A phase 2 randomized, double-blind, placebo-controlled study of the effect of VIA-2291, a 5-lipoxygenase inhibitor, on vascular inflammation in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scbt.com [scbt.com]
- 28. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijcmas.com [ijcmas.com]
- 31. Lipoxygenase activity determination [protocols.io]
- 32. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Inflammatory 5-LOX mRNA and protein are increased in brain of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-670,630 as a Tool for Investigating Leukotriene Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-670,630, a potent inhibitor of leukotriene biosynthesis, for research and drug development applications. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its use in studying the 5-lipoxygenase pathway.
Introduction to Leukotrienes and L-670,630
Leukotrienes are a family of inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid.[1][2] They are key players in a variety of physiological and pathological processes, including host defense, inflammation, and allergic reactions.[1][3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[4][5][6] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][7]
Given their pro-inflammatory properties, the enzymes involved in the leukotriene biosynthesis pathway are attractive targets for the development of anti-inflammatory drugs.[6][8] L-670,630, with the chemical name 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a potent and orally active inhibitor of 5-lipoxygenase.[1][9][10] Its high specificity and potency make it an invaluable tool for studying the role of leukotrienes in various biological systems and for the initial stages of drug discovery.
Mechanism of Action of L-670,630
L-670,630 exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme.[1][9] 5-LO is the key enzyme responsible for the first two steps in the leukotriene biosynthetic pathway: the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent transformation of 5-HPETE to LTA4.[4][11] By inhibiting 5-LO, L-670,630 effectively blocks the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.
Leukotriene Biosynthesis Pathway and Inhibition by L-670,630
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by L-670,630.
Potency and Efficacy of L-670,630
The inhibitory potency of L-670,630 is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Quantitative Inhibitory Activity of L-670,630
| Target Enzyme | Assay System | IC50 Value | Reference |
| 5-Lipoxygenase | Cell-free preparation | 23 nM | [9][12] |
| 5-Lipoxygenase | Human PMN leukocytes (LTB4 production) | Potent inhibition | [1] |
Experimental Protocols for Studying Leukotriene Biosynthesis with L-670,630
L-670,630 can be utilized in a variety of in vitro and cellular assays to investigate the role of 5-lipoxygenase and leukotrienes. Below are detailed protocols for two common experimental setups.
Inhibition of LTB4 Production in Human Polymorphonuclear (PMN) Leukocytes
This protocol is adapted from the methods described in the evaluation of L-670,630.[1]
Objective: To determine the inhibitory effect of L-670,630 on the production of LTB4 in activated human PMN leukocytes.
Materials:
-
L-670,630
-
Human peripheral blood
-
Dextran solution
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
Methanol
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Isolation of PMN Leukocytes:
-
Collect human peripheral blood in heparinized tubes.
-
Isolate PMN leukocytes using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PMNs with HBSS and resuspend to the desired cell concentration.
-
-
Inhibitor Treatment:
-
Pre-incubate the PMN suspension with various concentrations of L-670,630 (or vehicle control) for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with a calcium ionophore, such as A23187, to induce LTB4 production.
-
Incubate for 10-15 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding cold methanol to precipitate proteins.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant for LTB4 analysis.
-
-
Quantification of LTB4:
-
Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each concentration of L-670,630 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Inhibition of 5-Lipoxygenase in a Cell-Free System
This protocol is based on the characterization of L-670,630 in a cell-free preparation.[1]
Objective: To determine the direct inhibitory effect of L-670,630 on the activity of 5-lipoxygenase.
Materials:
-
L-670,630
-
Source of 5-lipoxygenase (e.g., cell lysate from rat PMN leukocytes or recombinant human 5-LO)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer containing ATP and CaCl2)
-
Methanol or other organic solvent for extraction
-
HPLC system for product analysis
Procedure:
-
Enzyme Preparation:
-
Prepare a cell-free extract containing 5-lipoxygenase from a suitable source, such as sonicated rat PMN leukocytes.
-
Partially purify the enzyme if necessary.
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of L-670,630 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of arachidonic acid.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the assay buffer, the 5-lipoxygenase preparation, and various concentrations of L-670,630 (or vehicle control).
-
Pre-incubate for a short period at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an organic solvent like methanol.
-
Extract the lipoxygenase products (e.g., 5-HETE, LTB4) using a suitable solid-phase or liquid-liquid extraction method.
-
-
Product Quantification:
-
Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at a wavelength appropriate for conjugated dienes (e.g., 235 nm for 5-HETE).
-
-
Data Analysis:
-
Determine the rate of product formation for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for Assessing L-670,630 Activity
The diagram below outlines a typical workflow for evaluating the inhibitory activity of L-670,630.
Conclusion
L-670,630 is a well-characterized, potent, and specific inhibitor of 5-lipoxygenase. Its ability to effectively block the production of all leukotrienes makes it an indispensable research tool for elucidating the complex roles of these lipid mediators in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-670,630 in their studies of leukotriene biosynthesis and its downstream effects.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosciencepharma.com [biosciencepharma.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
L-670,630: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of L-670,630 as a research tool for the study of inflammation. Contrary to some initial classifications, L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2][3][4] This guide details the mechanism of action of L-670,630, provides quantitative data on its inhibitory activity, and outlines detailed experimental protocols for its application in both in vitro and in vivo inflammation models. Additionally, a comprehensive visualization of the 5-lipoxygenase signaling pathway is provided to facilitate a deeper understanding of its role in inflammatory processes.
Mechanism of Action: 5-Lipoxygenase Inhibition
L-670,630 exerts its anti-inflammatory effects by directly inhibiting the activity of 5-lipoxygenase.[1][2][3][4] 5-LOX is a crucial enzyme in the metabolic pathway of arachidonic acid, catalyzing the initial steps in the conversion of arachidonic acid into leukotrienes.[5][6] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators that play a central role in orchestrating and amplifying the inflammatory response.[5][7][8] They are involved in a variety of inflammatory processes, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[7][8] By inhibiting 5-LOX, L-670,630 effectively blocks the production of these pro-inflammatory leukotrienes, thereby attenuating the inflammatory cascade.[3]
Quantitative Data
The potency of L-670,630 as a 5-lipoxygenase inhibitor has been quantified in in vitro assays. The following table summarizes the available data.
| Compound | Target | Assay System | IC50 Value | Reference |
| L-670,630 | 5-Lipoxygenase | Not specified | 23 nM | [1][2] |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by L-670,630.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. probiologists.com [probiologists.com]
- 6. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene activity modulation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-670,630 in Neuroscience: A Technical Guide to 5-Lipoxygenase Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the function and potential applications of L-670,630 within the field of neuroscience. Contrary to potential misconceptions, L-670,630 is not a direct modulator of neurotransmitter receptors but is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX). Its relevance to neuroscience stems from the critical role of the 5-LOX enzymatic pathway in mediating neuroinflammation, a key process implicated in a wide array of neurological disorders. This document will detail the mechanism of action of L-670,630, the 5-lipoxygenase signaling cascade, its implications in various neuropathologies, and relevant experimental protocols.
L-670,630: A Potent 5-Lipoxygenase Inhibitor
L-670,630, chemically known as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, has been identified as a potent inhibitor of 5-lipoxygenase. The primary function of this enzyme is to catalyze the initial steps in the biosynthesis of leukotrienes, which are powerful pro-inflammatory lipid mediators.
Quantitative Data for L-670,630
The inhibitory potency of L-670,630 against 5-lipoxygenase has been quantified and is presented in the table below.
| Compound | Target | Assay Condition | IC50 (nM) |
| L-670,630 | 5-Lipoxygenase | in vitro | 23 |
The 5-Lipoxygenase Signaling Pathway in the Central Nervous System
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade. In the brain, this pathway is expressed in various cells, including neurons and glia, and its activity is upregulated with aging and in response to pathological stimuli.[1] The activation of this pathway leads to the production of leukotrienes, which in turn contribute to neuroinflammatory processes.
The signaling cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is further metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 is a pivotal molecule that can be converted to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes then exert their biological effects by binding to specific G protein-coupled receptors on target cells.
Role of 5-Lipoxygenase in Neurological Disorders
Elevated 5-LOX activity and increased levels of leukotrienes have been implicated in the pathophysiology of several major neurological and neurodegenerative diseases.
-
Alzheimer's Disease: The brains of Alzheimer's patients show increased expression of 5-LOX.[2][3] The 5-LOX pathway is believed to contribute to neuroinflammation surrounding amyloid-β plaques and may also influence the production of amyloid-β peptides.[4] Inhibition of this pathway is therefore a potential therapeutic strategy.
-
Parkinson's Disease: Neuroinflammation is a key component of Parkinson's disease pathogenesis. Studies have shown that 5-LOX is over-expressed in animal models of Parkinson's and that inhibition of this enzyme can protect dopaminergic neurons from cell death.[5][6] The leukotriene LTB4, a product of the 5-LOX pathway, has been shown to enhance neurotoxicity in models of this disease.[5]
-
Stroke and Traumatic Brain Injury: Following ischemic stroke or traumatic brain injury (TBI), the 5-LOX pathway is activated, leading to the production of leukotrienes that contribute to secondary brain damage, including brain edema and disruption of the blood-brain barrier.[7][8] Pharmacological inhibition of 5-LOX or its activating protein, FLAP, has been shown to reduce infarct size and improve neurological outcomes in animal models.[9][10]
-
Neuroinflammation: More broadly, the 5-LOX pathway is a central player in mediating neuroinflammatory responses. Leukotrienes act as potent chemoattractants for immune cells and stimulate the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory cascade in the central nervous system.
Experimental Protocols for Studying 5-Lipoxygenase Inhibition in Neuroscience
The following section outlines key experimental methodologies that can be employed to investigate the effects of 5-LOX inhibitors like L-670,630 in a neuroscience context. These protocols are based on established methods used for similar inhibitors such as Zileuton and MK-886.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on 5-LOX activity.
Methodology:
-
Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer (e.g., Tris-HCl or borate buffer).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with varying concentrations of L-670,630 (dissolved in a suitable solvent like DMSO) or a vehicle control for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid or linoleic acid.
-
Detection: The formation of the product, a hydroperoxy fatty acid containing a conjugated diene, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of inhibition at each concentration of L-670,630 is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Leukotrienes in Brain Tissue
This protocol is used to quantify the levels of 5-LOX products in the brain following a neurological insult and treatment with an inhibitor.
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is dissected and homogenized in a solution, typically containing methanol, to stop enzymatic activity and extract lipids. Internal standards (e.g., deuterated leukotrienes) are added for accurate quantification.
-
Lipid Extraction: The homogenate is centrifuged, and the supernatant containing the lipids is collected. The lipids are then further purified using solid-phase extraction.
-
Quantification by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the highly sensitive and specific quantification of individual leukotrienes (e.g., LTB4, LTC4).
-
Data Normalization: The measured leukotriene levels are normalized to the total protein content of the initial tissue homogenate.
Animal Models of Neurological Disease
To assess the in vivo efficacy of L-670,630, various animal models of neurological disorders are utilized.
Example: Model of Traumatic Brain Injury (TBI)
-
Induction of Injury: TBI is induced in rodents using methods such as fluid percussion injury or controlled cortical impact.
-
Drug Administration: L-670,630 or a vehicle control is administered to the animals at a specific time point relative to the injury (e.g., 15 minutes post-injury).
-
Behavioral Assessment: Neurological function is assessed using a battery of behavioral tests, such as the rotarod test for motor coordination and the Morris water maze for learning and memory.
-
Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for analysis. This can include:
-
Measurement of lesion volume.
-
Immunohistochemistry to assess neuroinflammation (e.g., staining for microglia and astrocyte markers) and neuronal apoptosis.
-
Measurement of leukotriene levels as described in section 4.2.
-
Western blotting or ELISA to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Conclusion
L-670,630 is a potent inhibitor of 5-lipoxygenase, a key enzyme in the production of pro-inflammatory leukotrienes. The 5-LOX pathway is increasingly recognized as a significant contributor to the pathophysiology of a range of neurological disorders, primarily through its role in driving neuroinflammation. The ability of L-670,630 to block this pathway suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. The experimental protocols outlined in this guide provide a framework for the further investigation of L-670,630 and other 5-LOX inhibitors in the context of neuroscience research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality of life after traumatic brain injury: A review of research approaches and findings | MSKTC [msktc.org]
- 6. Injury-Related Production of Cysteinyl Leukotrienes Contributes to Brain Damage following Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traumatic Brain Injury: Novel Experimental Approaches and Treatment Possibilities [mdpi.com]
- 10. Leukotriene signaling in neurodegeneration: implications for treatment strategies | Semantic Scholar [semanticscholar.org]
Methodological & Application
L-670,630 In Vitro Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670,630 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of L-670,630. The protocols described herein are for a cell-free 5-lipoxygenase inhibition assay using a rat polymorphonuclear (PMN) leukocyte preparation and a cell-based assay measuring the inhibition of leukotriene B4 (LTB4) production in activated human PMN leukocytes. These assays are fundamental for the evaluation of L-670,630 and other potential 5-LO inhibitors in a drug discovery and development setting.
Introduction
Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The enzyme 5-lipoxygenase catalyzes the initial steps in the conversion of arachidonic acid to various leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4). Inhibition of 5-LO is a promising therapeutic strategy for a variety of inflammatory diseases such as asthma and arthritis. L-670,630 has been identified as a potent inhibitor of 5-LO. Accurate and reproducible in vitro assays are crucial for determining the potency and mechanism of action of such inhibitors. This application note provides detailed methodologies for assessing the in vitro efficacy of L-670,630.
Data Presentation
The inhibitory potency of L-670,630 against 5-lipoxygenase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity or LTB4 production by 50%.
| Assay Type | System | Target | IC50 (nM) | Reference |
| Cell-Free Inhibition Assay | Rat PMN Leukocyte Supernatant | 5-Lipoxygenase | 23 | [1] |
| Cell-Based Inhibition Assay | Human PMN Leukocytes | LTB4 Production | - | [1] |
Note: The specific IC50 for the cell-based assay was not explicitly stated in the primary reference but the compound was confirmed to be a potent inhibitor in this system.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedures, the following diagrams are provided.
Caption: The 5-Lipoxygenase signaling pathway, illustrating the inhibition by L-670,630.
Caption: Experimental workflows for the cell-free and cell-based in vitro assays of L-670,630.
Experimental Protocols
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay measures the direct inhibitory effect of L-670,630 on 5-lipoxygenase activity in a cell-free system derived from rat polymorphonuclear (PMN) leukocytes.
Materials:
-
Glycogen solution (0.1% w/v in saline)
-
Male Wistar rats (200-250 g)
-
Hank's Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-670,630
-
Arachidonic acid
-
5-Hydroxyeicosatetraenoic acid (5-HETE) standard
-
Ethanol
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Rat PMN Leukocyte Supernatant (Enzyme Source): a. Induce glycogen-elicited peritoneal PMN leukocytes in rats by intraperitoneal injection of 10 mL of 0.1% glycogen in sterile saline. b. After 18-24 hours, sacrifice the rats and harvest the peritoneal cells by washing the peritoneal cavity with HBSS. c. Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. d. Resuspend the cell pellet in PBS and sonicate on ice. e. Centrifuge the sonicate at 10,000 x g for 15 minutes at 4°C. f. The resulting supernatant contains the 5-lipoxygenase and is used as the enzyme source.
-
Inhibition Assay: a. Prepare stock solutions of L-670,630 in ethanol. b. In a reaction tube, add the rat PMN leukocyte supernatant. c. Add varying concentrations of L-670,630 (or vehicle control - ethanol) to the tubes and pre-incubate for 10 minutes at 37°C. d. Initiate the enzymatic reaction by adding arachidonic acid (final concentration, e.g., 10 µM). e. Incubate for 5 minutes at 37°C. f. Terminate the reaction by adding two volumes of cold ethanol.
-
Detection and Data Analysis: a. Centrifuge the terminated reaction mixture to pellet the precipitated protein. b. Analyze the supernatant for the formation of 5-HETE, a major product of the 5-LO reaction, using a spectrophotometer at 235 nm or by a more specific method like HPLC. c. Calculate the percentage inhibition for each concentration of L-670,630 compared to the vehicle control. d. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition of LTB4 Production in Human PMN Leukocytes
This assay assesses the ability of L-670,630 to inhibit the production of leukotriene B4 (LTB4) in intact human polymorphonuclear (PMN) leukocytes stimulated with a calcium ionophore.
Materials:
-
Fresh human whole blood from healthy donors
-
Dextran T500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
L-670,630
-
Calcium ionophore A23187
-
LTB4 Radioimmunoassay (RIA) kit or HPLC system for LTB4 quantification
-
Centrifuge
Procedure:
-
Isolation of Human PMN Leukocytes: a. Collect fresh human blood in heparinized tubes. b. Mix the blood with an equal volume of 3% Dextran T500 in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature. c. Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes. d. Aspirate the upper layers, leaving the PMN and erythrocyte pellet. e. Lyse the remaining red blood cells by hypotonic shock with sterile water, followed by restoration of isotonicity with concentrated HBSS. f. Wash the PMN pellet with HBSS (without Ca2+/Mg2+) and resuspend in HBSS (with Ca2+/Mg2+) at a concentration of 1 x 10^7 cells/mL.
-
Inhibition Assay: a. Prepare stock solutions of L-670,630 in a suitable solvent (e.g., DMSO, followed by dilution in HBSS). b. Pre-incubate the PMN suspension with various concentrations of L-670,630 (or vehicle control) for 15 minutes at 37°C. c. Stimulate the cells by adding calcium ionophore A23187 (final concentration, e.g., 5 µM). d. Incubate for 10 minutes at 37°C. e. Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C.
-
LTB4 Quantification and Data Analysis: a. Collect the supernatant for LTB4 measurement. b. Quantify the amount of LTB4 in the supernatant using a commercially available radioimmunoassay (RIA) kit according to the manufacturer's instructions or by a validated HPLC method. c. Calculate the percentage inhibition of LTB4 production for each concentration of L-670,630 relative to the stimulated vehicle control. d. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Conclusion
The in vitro assays detailed in this application note provide robust and reliable methods for characterizing the inhibitory activity of L-670,630 against 5-lipoxygenase. The cell-free assay allows for the determination of direct enzyme inhibition, while the cell-based assay provides insights into the compound's efficacy in a more physiologically relevant cellular context. These protocols are essential tools for the preclinical evaluation of 5-LO inhibitors and can be adapted for high-throughput screening of new chemical entities.
References
Application Notes and Protocols for L-670,630 In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670,630 is a potent and orally active non-redox inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful inflammatory mediators involved in a variety of inflammatory conditions. By inhibiting 5-LO, L-670,630 effectively reduces the production of these pro-inflammatory molecules, making it a compound of significant interest for the development of anti-inflammatory therapies. This document provides an overview of the available information on the in vivo animal model studies conducted with L-670,630, including summaries of its efficacy in models of inflammation and bronchoconstriction.
Due to the limited availability of detailed public data, this document summarizes the findings from key preclinical studies. Researchers intending to replicate or build upon this work are encouraged to consult the primary literature for more exhaustive details.
Signaling Pathway of 5-Lipoxygenase and L-670,630 Inhibition
The following diagram illustrates the 5-lipoxygenase pathway and the mechanism of action for L-670,630.
Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of L-670,630.
Summary of In Vivo Efficacy Data
Quantitative data from in vivo studies with L-670,630 are summarized below. These studies demonstrate the compound's ability to inhibit leukotriene synthesis and exert anti-inflammatory and anti-bronchoconstrictory effects in various animal models.
| Animal Model | Species | Endpoint Measured | Route of Admin. | Dose/Concentration | Efficacy |
| Inhibition of A23187-stimulated LTB4 synthesis in whole blood (ex vivo) | Dog | Leukotriene B4 (LTB4) levels | Oral (p.o.) | ED₅₀ = 0.26 mg/kg | Potent inhibition of LTB4 synthesis |
| Ascaris suum antigen-induced bronchoconstriction | Squirrel Monkey | Changes in pulmonary mechanics (resistance and compliance) | Intragastric (i.g.) | 10 mg/kg | Significant inhibition of early and late-phase bronchoconstriction |
| Adjuvant-induced arthritis | Rat | Paw edema (swelling) | Oral (p.o.) | 30 mg/kg/day | 40-50% inhibition of paw edema |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the available information and standard practices for these animal models.
Inhibition of Ex Vivo LTB4 Synthesis in Dogs
Objective: To assess the potency and duration of L-670,630 in inhibiting 5-lipoxygenase activity in a whole blood system following oral administration to dogs.
Experimental Workflow:
Caption: Workflow for the ex vivo canine LTB4 synthesis inhibition assay.
Protocol:
-
Animals: Male Beagle dogs (approximately 10-15 kg) are fasted overnight with free access to water.
-
Drug Administration: L-670,630 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage at various doses.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis from endogenous arachidonic acid in leukocytes.
-
Sample Processing: The reaction is stopped, and plasma is separated. Leukotrienes are extracted from the plasma using a solid-phase extraction method.
-
LTB4 Quantification: The concentration of LTB4 in the extracts is determined using a specific radioimmunoassay (RIA) or by liquid chromatography-mass spectrometry (LC/MS).
-
Data Analysis: The percentage inhibition of LTB4 synthesis at each time point relative to the pre-dose level is calculated. The ED₅₀ (the dose required to achieve 50% inhibition) is determined by non-linear regression analysis.
Ascaris suum-Induced Bronchoconstriction in Squirrel Monkeys
Objective: To evaluate the efficacy of L-670,630 in a primate model of allergic asthma, which exhibits both early and late-phase bronchoconstrictor responses.
Experimental Workflow:
Caption: Workflow for the primate model of allergic bronchoconstriction.
Protocol:
-
Animals: Squirrel monkeys naturally sensitive to Ascaris suum antigen are used. Sensitivity is confirmed by a positive skin test or previous response to antigen challenge.
-
Anesthesia and Instrumentation: Monkeys are anesthetized, intubated, and placed on a ventilator to allow for the measurement of pulmonary mechanics (resistance and compliance).
-
Drug Administration: L-670,630 (10 mg/kg) or vehicle is administered via an intragastric tube a specified time before the antigen challenge.
-
Antigen Challenge: An aerosol of Ascaris suum antigen is delivered to the lungs to induce bronchoconstriction.
-
Pulmonary Function Monitoring: Pulmonary resistance and compliance are monitored continuously before and for several hours after the antigen challenge to assess both the early-phase (minutes post-challenge) and late-phase (hours post-challenge) responses.
-
Data Analysis: The changes in pulmonary mechanics from baseline are calculated and compared between the L-670,630-treated and vehicle-treated groups to determine the degree of inhibition of bronchoconstriction.
Adjuvant-Induced Arthritis in Rats
Objective: To assess the anti-inflammatory efficacy of L-670,630 in a well-established rodent model of chronic inflammation and arthritis.
Experimental Workflow:
Caption: Workflow for the rat adjuvant-induced arthritis model.
Protocol:
-
Animals: Male Lewis rats are typically used as they are highly susceptible to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the base of the tail or a hind paw.
-
Drug Administration: Daily oral administration of L-670,630 (30 mg/kg) or vehicle is initiated on the day of adjuvant injection (prophylactic protocol) and continues for the duration of the study (typically 14-21 days).
-
Assessment of Arthritis: The primary endpoint is the measurement of paw volume (edema) using a plethysmometer. Measurements are taken at regular intervals throughout the study. Other parameters such as body weight, and arthritic scores can also be monitored.
-
Data Analysis: The increase in paw volume over time is calculated for both treated and control groups. The percentage inhibition of paw edema by L-670,630 is determined by comparing the paw volumes of the treated group to the vehicle control group.
Conclusion
The available in vivo data for L-670,630 demonstrate its potential as an anti-inflammatory and anti-asthmatic agent through its potent inhibition of the 5-lipoxygenase enzyme. The animal models described provide a framework for the preclinical evaluation of this and similar compounds. Further research and more detailed publications would be beneficial to fully elucidate the therapeutic potential and complete pharmacokinetic and pharmacodynamic profiles of L-670,630.
Application Notes and Protocols for L-670,630 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of L-670,630, a potent 5-lipoxygenase inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure reproducible and accurate results in cell-based assays.
Product Information
| Parameter | Value |
| IUPAC Name | 2-(2-phenylethyl)-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol |
| CAS Number | 133174-26-2 |
| Mechanism of Action | Inhibitor of 5-lipoxygenase (5-LO) |
Solubility and Stock Solution Preparation
L-670,630 is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO, which can then be further diluted in cell culture medium to the desired final concentration.
Table 1: Preparation of L-670,630 Stock Solutions in DMSO
| Desired Stock Concentration | Mass of L-670,630 (for 1 mL of DMSO) | Molarity (mM) |
| 1 mM | 0.374 mg | 1 |
| 10 mM | 3.74 mg | 10 |
| 50 mM | 18.72 mg | 50 |
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing: Accurately weigh 3.74 mg of L-670,630 powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
Note on DMSO Concentration in Cell Culture:
DMSO can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or experimental outcomes. For most cell lines, the final DMSO concentration should be kept below 0.5%, with many tolerating up to 1%.[1] Primary cells may be more sensitive.[1] Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.
Application in Cell-Based Assays
L-670,630 is a valuable tool for studying the role of the 5-lipoxygenase pathway in various cellular processes, including inflammation, proliferation, and apoptosis.
Experimental Workflow for a Cell-Based Assay:
Protocol for a Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of L-670,630 from your DMSO stock solution in complete cell culture medium. The final concentrations should be chosen based on the expected IC₅₀ value or the desired experimental range. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of L-670,630 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO₂).
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mechanism of Action and Signaling Pathway
L-670,630 exerts its biological effects by inhibiting the enzyme 5-lipoxygenase (5-LO). This enzyme is a key player in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators.
By inhibiting 5-LO, L-670,630 blocks the synthesis of leukotrienes, thereby reducing their downstream effects on inflammation, cell proliferation, and other pathological processes. This makes it a valuable research tool for investigating the roles of these signaling molecules in various diseases.
References
Application Notes and Protocols for L-670,630 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthetic pathway of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By selectively targeting 5-LOX, L-670,630 effectively reduces the production of leukotrienes, making it a valuable tool for investigating the role of these mediators in inflammation and for the potential development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the use of L-670,630 in both in vitro and in vivo inflammation models.
Mechanism of Action
L-670,630 exerts its anti-inflammatory effects by directly inhibiting the activity of the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthesis pathway. Inhibition of 5-LOX by L-670,630 leads to a downstream reduction in the production of all leukotrienes, including leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.
Data Presentation
In Vitro Potency of L-670,630
| Compound | Target | Assay System | IC50 (nM) | Reference |
| L-670,630 | 5-Lipoxygenase | Not specified | 23 | [3] |
Experimental Protocols
In Vitro Protocol: Inhibition of 5-Lipoxygenase Activity in Human Polymorphonuclear (PMN) Leukocytes
This protocol describes the evaluation of L-670,630's ability to inhibit leukotriene B4 (LTB4) production in isolated human PMN leukocytes.
Materials:
-
L-670,630
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
Methanol
-
LTB4 ELISA kit
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Isolation of Human PMN Leukocytes:
-
Collect human peripheral blood in heparinized tubes.
-
Isolate PMNs by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Wash the isolated PMNs with HBSS.
-
-
Inhibition Assay:
-
Resuspend PMNs in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of L-670,630 (dissolved in DMSO) or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (5 µM) for 10 minutes at 37°C to induce LTB4 synthesis.
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge to pellet the cell debris.
-
-
Quantification of LTB4:
-
Collect the supernatant.
-
Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of L-670,630 compared to the vehicle control.
-
Determine the IC50 value of L-670,630 by plotting the percentage inhibition against the log concentration of the compound.
-
In Vivo Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This protocol outlines the use of L-670,630 in a mouse model of acute lung inflammation induced by lipopolysaccharide (LPS).
Materials:
-
L-670,630
-
Lipopolysaccharide (LPS) from Escherichia coli
-
C57BL/6 mice (or other suitable strain)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting materials (hemocytometer)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, L-670,630 + LPS).
-
-
Drug Administration:
-
Administer L-670,630 or vehicle orally (or via the desired route) at a predetermined dose and time before the LPS challenge.
-
-
Induction of Inflammation:
-
Anesthetize the mice.
-
Intranasally or intratracheally instill LPS (e.g., 10 µg in 50 µL saline) to induce lung inflammation. Administer saline to the control group.
-
-
Sample Collection:
-
At a specified time point after LPS challenge (e.g., 4 or 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
-
-
Analysis of BAL Fluid:
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils and other inflammatory cells.
-
Centrifuge the BAL fluid and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and LTB4 in the supernatant using specific ELISA kits.
-
-
Data Analysis:
-
Compare the total and differential cell counts, as well as cytokine and LTB4 levels, between the different experimental groups.
-
Use appropriate statistical tests to determine the significance of the effects of L-670,630.
-
Visualizations
Caption: Mechanism of action of L-670,630 in the 5-lipoxygenase pathway.
Caption: Experimental workflow for in vitro evaluation of L-670,630.
References
Application Notes: Dopamine Receptor Binding Assay Using a Representative Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors. Due to the initial query for "L-670,630" leading to a compound not associated with dopamine receptor activity, this protocol has been developed around a representative and well-characterized high-affinity dopamine D2-like receptor antagonist, Spiperone. The principles and methodologies described herein are broadly applicable for screening and characterizing novel compounds targeting dopamine receptors.
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in numerous physiological processes within the central nervous system, including motor control, motivation, and cognition. They are primary targets for therapeutic intervention in various neurological and psychiatric disorders. These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1][2]
This document outlines the necessary reagents, step-by-step experimental procedure, and data analysis for a competition binding assay using [3H]-Spiperone as the radioligand.
Data Presentation: Binding Profile of Spiperone
The following table summarizes the binding affinities (Ki) of the representative antagonist, Spiperone, for human dopamine D2 and D3 receptors. This data is essential for designing and interpreting the results of the competition binding assay.
| Receptor Subtype | Representative Ki (nM) |
| Dopamine D2 | 0.057 ± 0.013 |
| Dopamine D3 | 0.125 ± 0.033 |
Note: The Ki values are derived from saturation binding experiments with [3H]-Spiperone in HEK293 cells expressing the respective recombinant human dopamine receptors.[3] Values can vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: [3H]-Spiperone (Specific Activity: 15-90 Ci/mmol).
-
Unlabeled Ligand: Spiperone (for generating a standard curve and for comparison).
-
Test Compounds: Unknown compounds to be tested for their affinity to dopamine receptors.
-
Non-specific Binding Control: (+)-Butaclamol or another suitable high-affinity ligand at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available cocktail suitable for tritium counting.
-
Equipment:
-
96-well microplates.
-
Pipettes and multichannel pipettes.
-
Cell harvester for 96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Liquid scintillation counter.
-
Incubator or water bath.
-
Membrane Preparation
-
Culture cells expressing the target dopamine receptor to a high density.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Competition Radioligand Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[4]
-
Prepare Reagents:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined in preliminary experiments to ensure that the specific binding is less than 10% of the total added radioligand.
-
Prepare serial dilutions of the test compounds and the unlabeled Spiperone in assay buffer.
-
Prepare the [3H]-Spiperone working solution in assay buffer. The final concentration in the assay should be close to its Kd value for the target receptor to ensure adequate specific binding.[5]
-
Prepare the non-specific binding control solution of (+)-butaclamol (final concentration 1-10 µM) in assay buffer.
-
-
Assay Plate Setup:
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of the (+)-butaclamol solution.
-
Competition: Add 50 µL of the various concentrations of the test compounds or unlabeled Spiperone.
-
-
Add Membranes: To each well, add 150 µL of the diluted membrane preparation.
-
Initiate Binding: Add 50 µL of the [3H]-Spiperone working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined in kinetic experiments.
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibition Constant (Ki):
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the dopamine receptor competition binding assay.
Caption: Canonical signaling pathways of D1-like and D2-like dopamine receptors.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
Application Notes and Protocols for L-670,630 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various inflammatory and allergic diseases. By inhibiting 5-LOX, L-670,630 effectively blocks the production of leukotrienes, making it a valuable tool for research in inflammation, respiratory diseases, and other related fields. The half-maximal inhibitory concentration (IC₅₀) for L-670,630 against 5-lipoxygenase is approximately 23 nM.
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of L-670,630 stock solutions.
Quantitative Data Summary
The following tables provide key information for the preparation of L-670,630 stock solutions.
Table 1: Chemical and Physical Properties of L-670,630
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol [1] |
| Appearance | Solid powder[1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[1] |
| Storage of Solid | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C[1] |
| Shelf Life of Solid | >2 years if stored properly[1] |
Table 2: Preparation of a 10 mM L-670,630 Stock Solution in DMSO
| Parameter | Value |
| Desired Stock Concentration | 10 mM |
| Mass of L-670,630 | 3.745 mg |
| Volume of DMSO | 1 mL |
| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C[1] |
Signaling Pathway of L-670,630 Inhibition
L-670,630 targets the 5-lipoxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ can then be metabolized to form other leukotrienes, which are potent mediators of inflammation. L-670,630 directly inhibits the action of 5-lipoxygenase, thereby preventing the synthesis of all downstream leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase pathway by L-670,630.
Experimental Protocols
This section provides a detailed methodology for the preparation of L-670,630 stock solutions.
Materials:
-
L-670,630 (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM L-670,630 Stock Solution:
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle L-670,630 in a well-ventilated area or a chemical fume hood.
-
Equilibration: Allow the vial of L-670,630 and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing L-670,630:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.745 mg of L-670,630 powder into the tared tube. Record the exact weight.
-
-
Dissolving L-670,630:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the L-670,630 powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gentle warming in a water bath (37°C) can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.[1]
-
Note on Solubility: While L-670,630 is known to be soluble in DMSO, the maximum concentration has not been widely reported. The 10 mM concentration provided in this protocol is a standard starting point. If a higher concentration is required, it is recommended to perform a pilot experiment to determine the solubility limit.
Experimental Workflow
The following diagram illustrates the workflow for preparing the L-670,630 stock solution.
Caption: Workflow for L-670,630 stock solution preparation.
References
Application Notes and Protocols for L-670,630 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-670,630, a potent and orally active 5-lipoxygenase inhibitor, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to L-670,630
L-670,630, chemically known as 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol, is a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] The 5-LO pathway is critical in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2][3] By inhibiting 5-LO, L-670,630 effectively blocks the production of leukotrienes, including Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[2][4] This mechanism of action makes L-670,630 a promising candidate for the treatment of various inflammatory diseases.
Quantitative Data Summary
Due to the limited availability of full-text articles detailing specific in vivo studies with L-670,630, the following table summarizes data from studies on other orally active 5-lipoxygenase inhibitors in rodents to provide a comparative reference for experimental design.
| Compound | Species | Dose Range (Oral) | Efficacy Endpoint | Reference |
| ICI D2138 | Rat | 0.9 - 80 mg/kg | Inhibition of ex vivo LTB4 synthesis (ED50) | [5] |
| Zileuton | Rat | 5 - 20 mg/kg | Inhibition of ex vivo LTB4 synthesis (ED50) | [5] |
| ICI207968 | Rat | 2.5 - 25 mg/kg | Inhibition of LTB4 release from A23187-stimulated blood (ED50) | [6] |
| MK886 | Mouse | Not specified (administered in feed) | Attenuation of cuprizone-induced axonal damage and motor deficits | [7] |
Experimental Protocols
The following are detailed, representative protocols for the oral administration of a 5-lipoxygenase inhibitor like L-670,630 in rodent models, based on established methodologies for similar compounds.
Protocol 1: Oral Gavage Administration in Rats for Pharmacodynamic Assessment
Objective: To assess the in vivo efficacy of L-670,630 in inhibiting LTB4 synthesis in a rat model.
Materials:
-
L-670,630
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles (18-20 gauge, 2-3 inches)
-
Syringes
-
Calcium ionophore A23187
-
Materials for blood collection and LTB4 analysis (ELISA kit)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of L-670,630 in the chosen vehicle at the desired concentrations. Sonication may be required to ensure a uniform suspension.
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, and multiple L-670,630 dose groups).
-
Administer a single oral dose of the L-670,630 suspension or vehicle via gavage. The volume should not exceed 10 mL/kg body weight.
-
-
Blood Collection: At various time points post-dosing (e.g., 1, 3, 6, and 24 hours), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Ex Vivo LTB4 Synthesis Stimulation:
-
To whole blood, add a calcium ionophore such as A23187 to stimulate LTB4 production from leukocytes.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) and placing the samples on ice.
-
-
LTB4 Measurement:
-
Separate the plasma by centrifugation.
-
Quantify the LTB4 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each dose group compared to the vehicle control group at each time point. Determine the ED50 value, which is the dose required to achieve 50% inhibition.
Protocol 2: Chronic Oral Administration in a Mouse Model of Inflammation
Objective: To evaluate the anti-inflammatory effects of chronic L-670,630 administration in a mouse model of induced inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis).
Materials:
-
L-670,630
-
Vehicle
-
C57BL/6 mice (male, 8-10 weeks old)
-
Inflammatory agent (e.g., carrageenan, collagen)
-
P caliper or plethysmometer for measuring paw volume
-
Materials for histological analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice and divide them into experimental groups (e.g., naive, vehicle-treated disease model, L-670,630-treated disease model).
-
Chronic Dosing: Administer L-670,630 or vehicle orally once or twice daily for the duration of the study. The administration can be via oral gavage or by incorporating the compound into the feed.
-
Induction of Inflammation: At a designated time point during the dosing regimen, induce inflammation according to the specific model's protocol.
-
Assessment of Inflammation:
-
Paw Edema: Measure the paw volume using a plethysmometer or caliper at regular intervals after the induction of edema.
-
Arthritis Score: In an arthritis model, score the clinical signs of arthritis (e.g., erythema, swelling) regularly.
-
-
Histological Analysis: At the end of the study, euthanize the animals and collect the inflamed tissues (e.g., paws). Process the tissues for histological staining (e.g., H&E) to assess immune cell infiltration and tissue damage.
-
Data Analysis: Compare the inflammatory parameters (paw volume, arthritis score, histological scores) between the vehicle-treated and L-670,630-treated groups to determine the therapeutic efficacy.
Signaling Pathways and Experimental Workflows
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway, the target of L-670,630.
Caption: 5-Lipoxygenase pathway and the inhibitory action of L-670,630.
Experimental Workflow for In Vivo Pharmacodynamic Study
This diagram outlines the key steps in an in vivo study to assess the pharmacodynamics of L-670,630.
Caption: Workflow for assessing L-670,630 pharmacodynamics in rodents.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acne - Wikipedia [en.wikipedia.org]
- 5. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 5-lipoxygenase activity in mice during cuprizone-induced demyelination attenuates neuroinflammation, motor dysfunction and axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using L-670,630
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in a wide range of inflammatory responses. By inhibiting 5-LO, L-670,630 effectively reduces the production of LTB4, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for two key cell-based assays to evaluate the efficacy of L-670,630: a 5-Lipoxygenase (5-LO) activity assay in human polymorphonuclear (PMN) leukocytes and an LTB4-induced calcium mobilization assay.
Mechanism of Action: 5-Lipoxygenase Inhibition
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to the unstable epoxide, Leukotriene A4 (LTA4). LTA4 serves as a substrate for the synthesis of LTB4 and cysteinyl leukotrienes. L-670,630 exerts its inhibitory effect directly on the 5-lipoxygenase enzyme, thereby blocking the entire downstream cascade of leukotriene production.
Quantitative Data Summary
The inhibitory potency of L-670,630 has been evaluated in various in vitro and cell-based assay systems. The following table summarizes key quantitative data.
| Assay Type | Cell/System | Parameter | Value | Reference |
| 5-Lipoxygenase Inhibition | Cell-free (Rat PMN Leukocytes) | IC50 | 23 nM | [2][3] |
| LTB4 Production Inhibition | Human PMN Leukocytes | IC50 | Not explicitly stated | [1] |
| LTB4 Biosynthesis Inhibition | Human Whole Blood | IC50 | Not explicitly stated |
Experimental Protocols
5-Lipoxygenase Activity Assay in Human Polymorphonuclear (PMN) Leukocytes
This assay directly measures the inhibitory effect of L-670,630 on 5-LO activity by quantifying the production of LTB4 in stimulated human neutrophils.
Materials:
-
L-670,630
-
Human Polymorphonuclear (PMN) Leukocytes (isolated from fresh human blood)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
Methanol
-
LTB4 ELISA kit or HPLC system for LTB4 quantification
-
96-well plates
-
Centrifuge
Protocol:
-
Isolation of Human PMN Leukocytes: Isolate PMNs from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in HBSS.
-
Cell Preparation: Adjust the cell suspension to a final concentration of 1 x 10⁷ cells/mL in HBSS.
-
Compound Preparation: Prepare a stock solution of L-670,630 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Incubation with Inhibitor: Add 10 µL of the L-670,630 dilutions to the wells of a 96-well plate. Add 80 µL of the PMN cell suspension to each well. Incubate for 15 minutes at 37°C.
-
Cell Stimulation: Prepare a stimulation solution containing Calcium Ionophore A23187 (final concentration ~5 µM) and Arachidonic Acid (final concentration ~20 µM) in HBSS.
-
Initiation of Reaction: Add 10 µL of the stimulation solution to each well to initiate the 5-lipoxygenase reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold methanol to each well.
-
Sample Preparation for Analysis: Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Quantification of LTB4: Carefully collect the supernatant and quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit or by reverse-phase HPLC.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of L-670,630 compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
LTB4-Induced Calcium Mobilization Assay
This functional assay assesses the downstream effects of LTB4 receptor activation and the ability of L-670,630 to indirectly inhibit this process by blocking LTB4 synthesis. This protocol outlines the measurement of intracellular calcium flux in response to LTB4.
Materials:
-
Human promyelocytic leukemia cell line (e.g., HL-60), differentiated into a neutrophil-like phenotype
-
L-670,630
-
LTB4
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture and Differentiation: Culture HL-60 cells according to standard protocols. Differentiate the cells into a neutrophil-like phenotype by treating with a differentiating agent (e.g., DMSO or retinoic acid) for 4-6 days.
-
Cell Loading with Calcium Dye: Harvest the differentiated HL-60 cells and wash them with HBSS. Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells in the dark at 37°C for 30-45 minutes to allow for dye loading.
-
Washing: Wash the cells twice with HBSS to remove excess dye. Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Compound Addition: Add L-670,630 or vehicle control to the wells and incubate for a predetermined time.
-
Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Baseline Reading: Record a stable baseline fluorescence for 15-30 seconds.
-
LTB4 Stimulation: Using the plate reader's injection system, add a solution of LTB4 (final concentration in the nanomolar range) to stimulate the cells.
-
Kinetic Reading: Continue to record the fluorescence intensity for at least 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the inhibitory effect of L-670,630 by comparing the peak response in treated wells to the control wells.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing 5-lipoxygenase inhibitors using a cell-based assay approach.
References
Troubleshooting & Optimization
L-670,630 stability in cell culture media over time
This technical support center provides guidance on the stability of L-670,630 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of L-670,630?
A1: For optimal stability, it is recommended to prepare a high-concentration stock solution of L-670,630 in a suitable organic solvent like DMSO. This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q2: What is the expected stability of L-670,630 in cell culture media at 37°C?
A2: Currently, there is no publicly available quantitative data specifically detailing the stability of L-670,630 in various cell culture media at 37°C. The stability of a small molecule in solution is influenced by several factors, including the composition of the media, pH, temperature, and exposure to light. For critical or long-term experiments, it is highly recommended to perform a stability study under your specific experimental conditions.
Q3: What factors can influence the stability of L-670,630 in my cell culture experiment?
A3: Several factors can affect the stability of L-670,630 in cell culture media, including:
-
Media Composition: Components in the media, such as serum proteins, can potentially bind to or degrade the compound.
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of the compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of less stable compounds.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Cellular Metabolism: If using a cell-based assay, cellular enzymes may metabolize the compound over time.
Q4: For multi-day experiments, should I be concerned about the stability of L-670,630?
A4: Yes, for experiments extending over several days, the degradation of L-670,630 is a valid concern. To mitigate this, it is best practice to either replenish the medium with freshly diluted L-670,630 at regular intervals (e.g., every 24-48 hours) or to first determine its stability in your specific experimental setup to establish a timeframe for its effective use.
Experimental Protocols
Protocol: Assessing the Stability of L-670,630 in Cell Culture Media
This protocol provides a general framework for determining the stability of L-670,630 in a specific cell culture medium over time.
Materials:
-
L-670,630
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
37°C incubator
-
Analytical method for quantifying L-670,630 (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of L-670,630 Spiked Media:
-
Prepare a working solution of L-670,630 in your chosen cell culture medium at the final concentration you intend to use in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes or a sterile 96-well plate.
-
-
Incubation:
-
Place the samples in a 37°C incubator.
-
Designate specific time points for sample collection (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Collection:
-
At each designated time point, remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation. The sample for time 0 should be frozen immediately after preparation.
-
-
Sample Analysis:
-
After collecting all time points, thaw the samples.
-
Prepare the samples for analysis by your chosen analytical method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.
-
Analyze the concentration of L-670,630 in each sample.
-
-
Data Analysis:
-
Calculate the percentage of L-670,630 remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining L-670,630 against time to visualize the degradation profile.
-
Data Presentation
Table 1: Hypothetical Stability of L-670,630 in Cell Culture Media at 37°C
| Time (Hours) | % Remaining (Media A) | % Remaining (Media B) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 90 | 75 |
| 24 | 75 | 50 |
| 48 | 55 | 25 |
| 72 | 30 | 10 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of L-670,630. | Degradation of L-670,630 stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Instability in cell culture medium. | Assess the stability of L-670,630 in your specific cell culture medium and conditions (see Experimental Protocols). Consider replenishing the medium with fresh L-670,630 during long-term experiments. | |
| Incorrect concentration. | Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your cell line and assay. | |
| High variability in stability assay results. | Inconsistent sample handling. | Ensure all samples are handled consistently. Freeze samples immediately after collection to prevent further degradation. |
| Analytical method variability. | Validate your analytical method for precision and accuracy. Include quality control samples in your analytical run. |
Visualizations
Caption: L-670,630 signaling pathway.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Optimizing L-670,630 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of L-670,630 while minimizing cytotoxicity.
FAQs: Understanding L-670,630 and Cytotoxicity
Q1: What is the primary mechanism of action for L-670,630?
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase.[1][2] The 5-lipoxygenase enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[1] By inhibiting this enzyme, L-670,630 blocks the production of leukotriene B4 (LTB4).[1]
Q2: Why is it critical to determine the optimal concentration of L-670,630 in my experiments?
Q3: What are the common assays to measure cytotoxicity?
Several assays can be used to assess cell viability and cytotoxicity. These generally measure cellular properties like metabolic activity, membrane integrity, or the activity of specific enzymes.[3] Common assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.
-
Annexin V Staining: Used to detect apoptosis by identifying the externalization of phosphatidylserine.[4]
Q4: How can I differentiate between the intended anti-proliferative effects of a compound and general cytotoxicity?
This is a key experimental question. It's important to use multiple assays and time points. For instance, you could observe a decrease in cell proliferation using a BrdU incorporation assay, which indicates a slowing of the cell cycle. If, at the same concentration and time point, you do not see a significant increase in markers of necrosis (LDH release) or apoptosis (caspase activation, Annexin V staining), the effect is more likely due to a specific anti-proliferative mechanism rather than general cytotoxicity.
Troubleshooting Guide: Avoiding Cytotoxicity with L-670,630
This guide will help you address common issues related to cytotoxicity when using L-670,630 in your cell-based assays.
Initial Concentration Range Finding
It is recommended to perform a dose-response experiment to determine the optimal concentration range for L-670,630 in your specific cell line. The table below provides a hypothetical example of how to structure the results of such an experiment.
| Concentration (µM) | Inhibition of LTB4 Production (%) | Cell Viability (MTT Assay, % of control) | Observations |
| 0.1 | 15 | 98 | Minimal target inhibition, no cytotoxicity. |
| 0.5 | 55 | 95 | Significant target inhibition, no cytotoxicity. |
| 1.0 | 85 | 92 | Strong target inhibition, minimal cytotoxicity. |
| 5.0 | 98 | 70 | Near-complete target inhibition, moderate cytotoxicity observed. |
| 10.0 | 99 | 40 | Complete target inhibition, significant cytotoxicity. |
| 25.0 | 99 | 15 | Complete target inhibition, high cytotoxicity. |
Note: This table contains example data and should be adapted to your experimental findings.
Experimental Workflow for Optimizing Concentration
The following diagram illustrates a typical workflow for determining the optimal, non-cytotoxic concentration of a compound like L-670,630.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
L-670,630 stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of L-670,630. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathway Considerations
While L-670,630's primary target is 5-lipoxygenase, high concentrations or off-target effects could potentially interfere with other signaling pathways. The diagram below illustrates a generalized cell survival signaling pathway that can be affected by cytotoxic compounds.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. biocompare.com [biocompare.com]
- 4. Farnesyltransferase inhibition: a novel method of immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting L-670,630 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase inhibitor, L-670,630.
Frequently Asked Questions (FAQs)
Q1: What is L-670,630?
A1: L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are lipid mediators involved in inflammatory responses, making L-670,630 a subject of interest in research on inflammation-related diseases like asthma.[2]
Q2: What are the basic properties of L-670,630?
A2: The key properties of L-670,630 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol |
| IC₅₀ | 23 nM for 5-lipoxygenase |
Q3: How should I prepare a stock solution of L-670,630?
A3: While specific, publicly available solubility data for L-670,630 is limited, it is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Therefore, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving such compounds for in vitro studies.
For general guidance, you can follow the protocol for preparing stock solutions of hydrophobic compounds. It is common practice to prepare stock solutions at a high concentration (e.g., 10-100x the final desired concentration) in a solvent like DMSO.[3]
Q4: What are the common causes of L-670,630 precipitation in aqueous solutions?
A4: Precipitation of hydrophobic compounds like L-670,630 in aqueous solutions, such as cell culture media or physiological buffers, is a common issue. The primary cause is the low solubility of the compound in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. Other contributing factors can include the pH and composition of the buffer.[4][5]
Troubleshooting Guide
Q5: I observed precipitation immediately after diluting my L-670,630 DMSO stock solution into my cell culture medium. What should I do?
A5: This is a common sign of the compound's concentration exceeding its solubility in the aqueous medium. Here are some steps to troubleshoot this issue:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of L-670,630 in your experiment.
-
Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might help keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use a pre-warmed medium: Adding the stock solution to a medium that has been warmed to 37°C can sometimes help improve solubility.
-
Alter the dilution method: Instead of adding the stock solution directly to the full volume of the medium, try adding it to a smaller volume first and then gradually adding the rest of the medium while gently mixing.
Q6: Can the type of aqueous buffer I use affect the precipitation of L-670,630?
A6: Yes, the composition and pH of your buffer can influence the solubility of your compound. Physiological buffers like bicarbonate buffers can have different effects on drug precipitation compared to simpler buffers like phosphate-buffered saline (PBS).[4][6] If you are consistently facing precipitation issues, you could consider testing the solubility of L-670,630 in different buffer systems relevant to your experimental setup.
Experimental Protocols
Protocol 1: Preparation of L-670,630 Stock Solution (General Guidance)
Materials:
-
L-670,630 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the desired stock concentration and final experimental concentration, calculate the required mass of L-670,630.
-
Weigh the L-670,630 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the L-670,630 is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: It is crucial to determine the optimal stock concentration and final DMSO concentration for your specific cell line or assay to minimize solvent-induced artifacts.
Protocol 2: 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of L-670,630 on 5-lipoxygenase.
Materials:
-
Human peripheral blood polymorphonuclear (PMN) leukocytes or a cell line expressing 5-LO
-
L-670,630
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187)
-
Appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Methanol or other suitable solvent for extraction
-
Internal standard for chromatography
-
HPLC system for leukotriene B4 (LTB4) analysis
Procedure:
-
Cell Preparation: Isolate and prepare PMN leukocytes or culture your 5-LO expressing cell line to the desired density.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of L-670,630 (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Initiate the 5-LO pathway by adding the calcium ionophore and arachidonic acid to the cell suspension.
-
Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C to allow for the production of leukotrienes.
-
Termination and Extraction: Stop the reaction by adding cold methanol. Add an internal standard and extract the lipids.
-
Analysis: Quantify the amount of LTB4 produced using a validated HPLC method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of L-670,630 and determine the IC₅₀ value.
Visualizations
Caption: The 5-Lipoxygenase (5-LO) signaling pathway and the point of inhibition by L-670,630.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
L-670,630 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using L-670,630 in cellular assays. The content is structured to address common questions and troubleshooting scenarios that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-670,630 and what is its primary target?
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), with a reported IC50 of 23 nM.[1][2] It belongs to the 2,3-dihydro-5-benzofuranol class of compounds. Its primary mechanism of action is the inhibition of the 5-LOX enzyme, which is a key player in the biosynthesis of leukotrienes, potent inflammatory mediators derived from arachidonic acid.[3]
Q2: What are the potential off-target effects of L-670,630?
While specific off-target screening data for L-670,630 is not extensively available in the public domain, studies on other 5-LOX inhibitors suggest potential cross-reactivity with other enzymes in the arachidonic acid cascade. Researchers should be aware of the following potential off-target effects:
-
Cyclooxygenase (COX) Inhibition: Some compounds that inhibit 5-LOX may also affect COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[4][5][6] The selectivity of L-670,630 for 5-LOX over COX enzymes has not been widely reported.
-
Prostaglandin Transport Inhibition: Certain 5-LOX inhibitors have been shown to interfere with the cellular export of prostaglandins, such as prostaglandin E2 (PGE2), by targeting transporters like the ATP-binding cassette transporter MRP-4.[7][8] This can lead to an intracellular accumulation of prostaglandins, which might produce confounding cellular effects.[7][8]
Q3: How can I minimize potential off-target effects in my experiments?
To minimize the risk of off-target effects and ensure the observed cellular responses are due to the inhibition of 5-LOX, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of L-670,630 that elicits the desired biological effect.
-
Employ Control Compounds: Include a structurally distinct 5-LOX inhibitor with a known selectivity profile in your experiments to confirm that the observed phenotype is consistent with 5-LOX inhibition.
-
Rescue Experiments: If possible, "rescue" the observed phenotype by adding back the downstream products of the 5-LOX pathway, such as leukotriene B4 (LTB4).
-
Use Knockout/Knockdown Cell Lines: If available, utilize cell lines in which 5-LOX has been genetically knocked out or knocked down to verify that the effects of L-670,630 are target-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Variability in cell health, passage number, or seeding density. | - Maintain a consistent cell culture protocol. - Use cells within a defined passage number range. - Ensure accurate and consistent cell counting and seeding. |
| Degradation of L-670,630 stock solution. | - Prepare fresh stock solutions regularly. - Store stock solutions at the recommended temperature, protected from light. | |
| Observed phenotype does not align with known 5-LOX biology | Off-target effects of L-670,630. | - Refer to the strategies for minimizing off-target effects in the FAQ section. - Test for effects on COX activity or prostaglandin levels. |
| The specific cellular model has a unique signaling network. | - Characterize the expression and activity of key components of the arachidonic acid pathway in your cell line. | |
| Lower than expected potency | Issues with the compound. | - Verify the purity and integrity of the L-670,630 compound. |
| Assay conditions are not optimal. | - Ensure the assay buffer components (e.g., Ca2+, ATP) are at optimal concentrations for 5-LOX activity.[9] - Optimize the incubation time and temperature. | |
| High background signal in the assay | Non-enzymatic substrate oxidation. | - Include a no-enzyme control to determine the level of non-enzymatic signal. |
| Interference from other cellular components. | - If using cell lysates, consider partially purifying the 5-LOX enzyme. |
Quantitative Data
Table 1: In Vitro Inhibitory Potency of L-670,630
| Target | Assay Type | Cell/Enzyme Source | IC50 | Reference(s) |
| 5-Lipoxygenase (5-LOX) | Cell-free | Rat PMN Leukocytes | 23 nM | [1][2] |
| Leukotriene B4 (LTB4) Production | Cellular | Human PMN Leukocytes | - | [3] |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase Activity Assay (Cell-Free)
This protocol is adapted from general procedures for measuring 5-LOX activity using a fluorometric assay.[10][11]
Materials:
-
Purified 5-lipoxygenase enzyme
-
L-670,630
-
5-LOX Assay Buffer
-
Arachidonic Acid (Substrate)
-
Fluorescent Probe
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-670,630 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of L-670,630 in 5-LOX Assay Buffer.
-
Prepare a working solution of arachidonic acid in 5-LOX Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of 5-LOX Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the L-670,630 dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the purified 5-LOX enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the arachidonic acid solution to each well to start the reaction.
-
-
Signal Detection:
-
Immediately add 10 µL of the fluorescent probe to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of L-670,630.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Leukotriene B4 (LTB4) Production in Human Whole Blood
This protocol is based on established methods for measuring LTB4 production in response to a calcium ionophore.[4][12]
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
L-670,630
-
Calcium Ionophore (e.g., A23187)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
LTB4 ELISA Kit
Procedure:
-
Blood Collection and Treatment:
-
Collect fresh human venous blood into heparin-containing tubes.
-
Aliquot the whole blood into microcentrifuge tubes.
-
Add various concentrations of L-670,630 or a vehicle control to the blood samples.
-
Pre-incubate the samples at 37°C for 15 minutes.
-
-
Stimulation:
-
Add the calcium ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production.
-
Incubate the stimulated blood at 37°C for 30 minutes.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice and adding an equal volume of cold methanol.
-
Vortex the samples and then centrifuge at a high speed to pellet the cells and precipitated proteins.
-
-
LTB4 Quantification:
-
Collect the supernatant.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each L-670,630 concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Caption: Workflow for measuring LTB4 production in whole blood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGE2 exerts its effect on the LPS-induced release of TNF-alpha, ET-1, IL-1alpha, IL-6 and IL-10 via the EP2 and EP4 receptor in rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. The prostaglandin E2 increases the production of IL-17 and the expression of costimulatory molecules on γδ T cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in L-670,630 experiments
Welcome to the technical support center for L-670,630, a potent and orally active inhibitor of 5-lipoxygenase (5-LO). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-670,630?
A1: L-670,630 is a selective inhibitor of the enzyme 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LO, L-670,630 blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby reducing the inflammatory response. The reported IC50 value for L-670,630 is approximately 23 nM.[1]
Q2: How should I store and handle L-670,630?
A2: For optimal stability, L-670,630 should be stored as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2] When preparing stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO.[2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the key factors that can introduce variability in my L-670,630 experiments?
A3: Several factors can contribute to variability in your results. These can be broadly categorized as:
-
Compound-related: Purity of L-670,630, accuracy of weighing and dilution, and stability of the compound in your experimental medium.
-
Cell-based assay-related: Cell line identity and passage number, cell seeding density, confluency at the time of treatment, and the health and viability of the cells.[3][4][5][6][7]
-
Enzyme assay-related: Purity and activity of the 5-LO enzyme, substrate concentration, and buffer conditions (pH, presence of co-factors like Ca2+ and ATP).
-
General experimental technique: Pipetting accuracy, incubation times, and the method used for detecting the final readout.
Q4: Can L-670,630 have off-target effects?
A4: While L-670,630 is a potent 5-LO inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target activities. This may include using a structurally unrelated 5-LO inhibitor as a comparator or testing the effect of L-670,630 in a system lacking 5-LO expression.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with L-670,630.
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Cell density can significantly impact the apparent IC50 value.[3][4][6] Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments. It is recommended to perform a cell density optimization experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Variations in Cell Health and Confluency | Use cells that are in the logarithmic growth phase and ensure a consistent level of confluency at the time of treatment. Cells that are overly confluent or unhealthy may respond differently to the inhibitor. |
| Inaccurate Drug Concentration | Verify the concentration of your L-670,630 stock solution. Ensure accurate serial dilutions are performed for each experiment. Use calibrated pipettes and perform dilutions fresh for each experiment if possible. |
| Compound Instability in Media | The stability of L-670,630 in your specific cell culture media and experimental conditions may vary. Consider performing a stability study of L-670,630 in your media at 37°C over the time course of your experiment. If instability is a concern, you may need to replenish the media with fresh compound during long-term incubations. |
Issue 2: No or Weak Inhibition Observed
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Compound | Ensure that L-670,630 has been stored correctly to prevent degradation.[2] If possible, test the activity of your compound in a validated, cell-free 5-LO enzyme assay to confirm its inhibitory potential. |
| Low 5-LO Expression or Activity in the Cellular Model | Confirm that your chosen cell line expresses sufficient levels of 5-lipoxygenase and its activating protein, FLAP. You can assess this by RT-qPCR for mRNA levels or Western blotting for protein levels. Ensure that the cells are appropriately stimulated to induce 5-LO activity (e.g., with a calcium ionophore like A23187). |
| Suboptimal Assay Conditions (Enzyme Assays) | For cell-free enzyme assays, ensure that the buffer conditions are optimal for 5-LO activity. This includes the appropriate pH and the presence of necessary co-factors such as calcium and ATP. The substrate (arachidonic acid) concentration should also be optimized. |
| Incorrect Assay Readout | Ensure that your method for detecting leukotriene production (e.g., ELISA, LC-MS/MS) is sensitive and specific enough to detect changes in 5-LO activity. |
Data Presentation
Table 1: Example Template for Summarizing L-670,630 IC50 Data
| Cell Line/Enzyme | Assay Type | Stimulus (if applicable) | Incubation Time (h) | IC50 (nM) | Standard Deviation (nM) | Number of Replicates (n) | Date | Notes |
| e.g., HL-60 | Cell-based (LTB4 ELISA) | A23187 (1 µM) | 1 | 25.2 | 3.1 | 3 | 2025-11-24 | Passage 10 |
| e.g., Purified human 5-LO | Enzyme assay (Spectrophotometric) | N/A | 0.5 | 21.8 | 2.5 | 4 | 2025-11-24 | Lot #XYZ |
Experimental Protocols
Protocol 1: Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of L-670,630 on leukotriene production in a cellular context.
1. Cell Seeding:
-
Seed a suitable cell line (e.g., human neutrophils, HL-60, or other cells expressing 5-LO) in a 96-well plate at a pre-determined optimal density.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence and recovery.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of L-670,630 in DMSO.
-
Perform serial dilutions of the L-670,630 stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest L-670,630 treatment group.
-
Remove the medium from the cells and add the medium containing the different concentrations of L-670,630 or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
3. Cell Stimulation:
-
Prepare a solution of a stimulating agent (e.g., calcium ionophore A23187) in the appropriate medium.
-
Add the stimulating agent to each well to induce leukotriene production.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
4. Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted leukotrienes.
-
Analyze the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a validated detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate the percentage of inhibition for each L-670,630 concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the L-670,630 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable non-linear regression model.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of L-670,630.
Experimental Workflow
Caption: A generalized workflow for a cell-based L-670,630 inhibition experiment.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in L-670,630 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential interference of L-670,630 in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is L-670,630 and what is its primary mechanism of action?
L-670,630 is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] By inhibiting 5-LOX, L-670,630 reduces the production of leukotrienes and is therefore investigated for its anti-inflammatory properties.
Q2: Can L-670,630 interfere with my biochemical assay?
While there are no specific reports detailing assay interference by L-670,630, its benzofuran core structure is a known fluorophore. Compounds of this class can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules, potentially leading to false-positive or false-negative results in fluorescence-based assays.
Q3: What types of assays are most likely to be affected by L-670,630?
Assays that are most susceptible to interference include:
-
Fluorescence Intensity Assays: Autofluorescence of L-670,630 could lead to an artificially high signal, while quenching effects could lead to a decreased signal.
-
Fluorescence Polarization (FP) Assays: Interference with the polarized light signal can occur.
-
FRET (Förster Resonance Energy Transfer) and TR-FRET (Time-Resolved FRET) Assays: The compound could interfere with the energy transfer process.
-
Absorbance-Based Assays: If L-670,630 absorbs light at the same wavelength as the assay's chromophore, it can interfere with the measurement.
Q4: Are there known off-target effects of L-670,630 or other 5-LOX inhibitors that I should be aware of?
Yes, 5-lipoxygenase inhibitors have been reported to have off-target effects. These can include modulation of other signaling pathways, which could indirectly affect your experimental outcomes. It is crucial to consider these potential off-target effects when interpreting your data.
Troubleshooting Guides
If you suspect that L-670,630 is interfering with your assay, follow these troubleshooting steps:
Guide 1: Assessing Potential Fluorescence Interference
Issue: Inconsistent or unexpected results in a fluorescence-based assay.
Potential Cause: Autofluorescence or quenching by L-670,630.
Troubleshooting Workflow:
Caption: Workflow to diagnose fluorescence interference.
Guide 2: Investigating Potential Assay Interference from Compound Aggregation
Issue: Non-reproducible results or a steep dose-response curve.
Potential Cause: Aggregation of L-670,630 at higher concentrations.
Troubleshooting Steps:
-
Include a non-ionic detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the inhibitory effect of L-670,630 is significantly reduced, it may be due to aggregation.
-
Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation of L-670,630 in your assay buffer at the concentrations being tested.
Summary of Potential Interferences and Mitigation Strategies
| Potential Interference | Mechanism | Recommended Mitigation Strategy |
| Autofluorescence | The compound itself emits light upon excitation, leading to a false-positive signal. | Use fluorescent dyes that excite and emit at longer wavelengths (red-shifted dyes). Measure and subtract the background fluorescence from the compound-only control. |
| Fluorescence Quenching | The compound absorbs the excitation or emission energy of the fluorophore, leading to a false-negative signal. | Increase the concentration of the fluorescent probe. Use a brighter, more photostable fluorophore. Mathematically correct for the quenching effect if it is linear. |
| Compound Aggregation | At higher concentrations, the compound forms aggregates that can non-specifically inhibit enzymes or bind to proteins. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test a range of compound concentrations to identify the threshold for aggregation. |
| Off-Target Effects | The compound interacts with other cellular components besides its intended target (5-LOX). | Use orthogonal assays to confirm hits. Employ a structurally unrelated 5-LOX inhibitor as a control. |
Key Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if L-670,630 exhibits autofluorescence under the conditions of your assay.
Methodology:
-
Prepare a series of dilutions of L-670,630 in your assay buffer, covering the concentration range used in your experiments.
-
Add these dilutions to the wells of your assay plate.
-
Include a "buffer-only" control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Interpretation: A concentration-dependent increase in signal in the wells containing L-670,630 compared to the buffer-only control indicates autofluorescence.
Protocol 2: Fluorescence Quenching Assessment
Objective: To determine if L-670,630 quenches the fluorescence of your assay's reporter molecule.
Methodology:
-
Prepare a solution of your fluorescent substrate or product at the concentration used in your assay.
-
Prepare a series of dilutions of L-670,630 in your assay buffer.
-
In your assay plate, mix the fluorescent reporter with the different concentrations of L-670,630.
-
Include a control with the fluorescent reporter and buffer only.
-
Read the fluorescence intensity.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal in the presence of L-670,630 indicates a quenching effect.
Signaling Pathway and Experimental Workflow Diagrams
5-Lipoxygenase Signaling Pathway
Caption: Simplified 5-Lipoxygenase signaling pathway.
Experimental Workflow for Hit Validation
Caption: Workflow for validating hits obtained with L-670,630.
References
Ensuring complete dissolution of L-670,630 for experiments
Welcome to the technical support center for L-670,630. This guide provides troubleshooting advice and frequently asked questions to ensure the complete dissolution of L-670,630 for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-670,630?
A1: Based on available data for similar chemical compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of L-670,630.
Q2: How should I prepare a stock solution of L-670,630?
A2: To prepare a stock solution, we recommend dissolving L-670,630 in high-purity DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 3.745 mg of L-670,630 (Molecular Weight: 374.48 g/mol ) in 1 mL of DMSO. For best results, warm the solution gently and vortex until the compound is completely dissolved.
Q3: Can I dissolve L-670,630 directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve L-670,630 directly in aqueous buffers as it is expected to have low aqueous solubility. To prepare a working solution in a buffer, first dissolve the compound in DMSO to create a concentrated stock solution, and then dilute this stock solution with your aqueous buffer to the desired final concentration.
Q4: My L-670,630 is not dissolving completely. What should I do?
A4: If you are experiencing issues with dissolution, please refer to our Troubleshooting Guide below. Common solutions include gentle warming, vortexing, or sonication.
Q5: How should I store the L-670,630 stock solution?
A5: Store the DMSO stock solution of L-670,630 at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
If you encounter issues with dissolving L-670,630, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer. | The final concentration in the aqueous buffer is too high, exceeding the solubility limit. | - Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO may affect biological experiments).- Decrease the final concentration of L-670,630 in the aqueous buffer. |
| Compound does not fully dissolve in DMSO. | Insufficient mixing or low temperature. | - Gently warm the solution to 37°C.- Vortex the solution for several minutes.- Use a sonicator bath for a short period (5-10 minutes). |
| Solution appears cloudy or has visible particles. | Incomplete dissolution or presence of impurities. | - Ensure the DMSO is of high purity and anhydrous.- Filter the solution through a 0.22 µm syringe filter compatible with DMSO. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
L-670,630 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate the required mass of L-670,630 using its molecular weight (374.48 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 3.745 mg of L-670,630.
-
Add the weighed L-670,630 to a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving L-670,630.
References
L-670,630 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of L-670,630, a potent and orally active 5-lipoxygenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-670,630?
For optimal stability, L-670,630 should be stored under specific conditions to prevent degradation. It is recommended to store the compound in a dry, dark environment. For short-term storage, a temperature of 0-4°C is suitable for days to weeks. For long-term storage, maintaining a temperature of -20°C is advised, which can preserve the compound for months to years.[1] When stored correctly, L-670,630 has a shelf life of over two years.[1]
Q2: How should I prepare stock solutions of L-670,630?
L-670,630 is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, prepare a concentrated stock solution in DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solutions at -20°C.
Q3: Is L-670,630 sensitive to light?
Yes, L-670,630 should be protected from light. The product information indicates that it should be stored in a "dark" environment.[1] Exposure to light can potentially lead to photodegradation, reducing the compound's activity. Always store the solid compound and its solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of L-670,630 in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from light. If not, it is recommended to use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution into aqueous buffers. | |
| Precipitation of the compound in aqueous solution | Low solubility in aqueous buffers. | After diluting the DMSO stock solution into your aqueous experimental medium, check for any visible precipitate. If precipitation occurs, consider lowering the final concentration or adding a small percentage of a solubilizing agent, if compatible with your assay. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Recalculate the required mass of L-670,630 based on its molecular weight (374.48 g/mol ) and the batch-specific information if provided by the supplier. |
| Degradation of the compound in the experimental medium. | The stability of L-670,630 in aqueous solution at different pH values and temperatures is not well-documented. It is advisable to prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before use. |
Storage and Handling Summary
The following table summarizes the key storage and handling parameters for L-670,630.
| Parameter | Recommendation | Source |
| Chemical Formula | C25H26O3 | [1] |
| Molecular Weight | 374.48 g/mol | [1] |
| CAS Number | 133174-26-2 | [1] |
| Short-Term Storage | 0 - 4°C (Dry, Dark) | [1] |
| Long-Term Storage | -20°C (Dry, Dark) | [1] |
| Solubility | DMSO | [1] |
| Shelf Life | > 2 years (if stored properly) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a small amount of L-670,630 powder (e.g., 3.74 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 374.48 g/mol , add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.74 mg, this would be 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes. Store the aliquots at -20°C.
Visual Guides
Caption: A flowchart for troubleshooting inconsistent experimental results with L-670,630.
Caption: Recommended workflow for the storage and handling of L-670,630.
References
Adjusting L-670,630 dosage for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, L-670,630.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-670,630?
A1: L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, L-670,630 blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects. In the context of cancer, the 5-LOX pathway has been implicated in promoting cell proliferation and survival.
Q2: In which cell lines has the effect of L-670,630 or other 5-LOX inhibitors been studied?
A2: The effects of 5-lipoxygenase inhibitors have been investigated in various cancer cell lines. For instance, the cysteinyl-leukotriene 1 (CysLT1) receptor antagonist, montelukast, has been shown to reduce the growth of chronic myeloid leukemia (CML) cell lines such as K562, KCL22, and KU812, as well as primary CD34+ blood cells from CML patients.[1] Similarly, growth inhibition has been observed with the 5-LOX inhibitor BWA4C and the 5-LOX-activating-protein (FLAP) inhibitor licofelone in these cell lines.[1] In lung cancer, it has been noted that the expression of BLT2 (leukotriene B4 receptor-2) and its ligand-producing enzymes (5-LOX, 12-LOX) are highly increased in mutant KRAS lung cancer cells.[2]
Q3: What is a typical starting concentration for in vitro experiments with L-670,630?
A3: Due to the limited publicly available data on specific IC50 values for L-670,630 in various cell lines, determining a universal starting concentration is challenging. However, for other 5-LOX inhibitors, studies have used a range of concentrations. For example, in studies with the CysLT1 receptor antagonist montelukast on CML cell lines, dose-dependent inhibition of cell growth was observed.[1] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., nanomolar range) and titrating up to the micromolar range to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with L-670,630?
A4: The optimal incubation time can vary depending on the cell line, the concentration of L-670,630, and the specific endpoint being measured.[3][4] For cytotoxicity assays, incubation periods can range from 24 to 72 hours or even longer for long-term treatments.[5] It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of L-670,630 on cell viability or proliferation. | - Suboptimal concentration: The concentration of L-670,630 may be too low to elicit a response in your specific cell line. - Short incubation time: The incubation period may not be sufficient for the compound to exert its effects. - Cell line resistance: The target cell line may be resistant to 5-LOX inhibition. - Compound integrity: The L-670,630 may have degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to assess the effect at different time points. - Verify the expression and activity of 5-LOX in your cell line. Consider using a different cell line known to be sensitive to 5-LOX inhibitors. - Ensure proper storage and handling of the compound. Test the activity of a fresh batch. |
| High variability in experimental results. | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. - Inconsistent compound dilution: Errors in preparing serial dilutions can lead to inaccurate concentrations. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Avoid using the outermost wells of the microplate or fill them with sterile PBS or media to minimize evaporation. - Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | - Solvent toxicity: The solvent used to dissolve L-670,630 (e.g., DMSO) may be toxic to the cells at the concentration used. - Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | - Determine the maximum tolerated concentration of the solvent by performing a vehicle-only control titration. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). - Regularly check cell cultures for signs of contamination and perform mycoplasma testing. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of L-670,630 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the L-670,630 stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (medium with the same concentration of solvent as the highest L-670,630 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of L-670,630 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the L-670,630 concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Signaling Pathways and Workflows
5-Lipoxygenase (5-LOX) Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade and the point of inhibition by L-670,630.
References
- 1. Modulation of leukotriene signaling inhibiting cell growth in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor-2 contributes to KRAS-driven lung tumor formation by promoting interleukin-6-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of L-670,630 and Zileuton as 5-Lipoxygenase Inhibitors
In the landscape of inflammatory disease research and drug development, the inhibition of 5-lipoxygenase (5-LOX) presents a key therapeutic strategy. This enzyme is pivotal in the biosynthesis of leukotrienes, potent lipid mediators that drive a host of inflammatory responses. Among the numerous inhibitors developed, L-670,630 and Zileuton have emerged as significant compounds. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of L-670,630 and Zileuton against 5-LOX have been quantified in various assays. The data, summarized below, indicates that L-670,630 is a significantly more potent inhibitor of 5-lipoxygenase in enzymatic assays compared to Zileuton.
| Inhibitor | Assay Type | Target/Measurement | IC50 Value | Reference |
| L-670,630 | Enzymatic Assay | 5-Lipoxygenase | 23 nM | [1][2] |
| Zileuton | Cell-based Assay | 5-HETE Synthesis (Rat Basophilic Leukemia Cells) | 0.5 µM | [3][4] |
| Cell-based Assay | 5-HETE Synthesis (Rat Polymorphonuclear Leukocytes) | 0.3 µM | [3][4] | |
| Cell-based Assay | LTB4 Biosynthesis (Rat Polymorphonuclear Leukocytes) | 0.4 µM | [4] | |
| Cell-based Assay | LTB4 Biosynthesis (Human Polymorphonuclear Leukocytes) | 0.4 µM | [4] | |
| Ex vivo Assay | LTB4 Synthesis (Dog Blood) | 0.56 µM | [3][5] | |
| Ex vivo Assay | LTB4 Synthesis (Rat Blood) | 2.3 µM | [3][5] | |
| Ex vivo Assay | LTB4 Synthesis (Human Whole Blood) | 0.9 µM | [4] |
Mechanism of Action and the 5-Lipoxygenase Pathway
Both L-670,630 and Zileuton target the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of leukotrienes. 5-HPETE is subsequently converted to the unstable epoxide leukotriene A4 (LTA4), which can then be metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By inhibiting 5-LOX, both compounds effectively block the production of all leukotrienes.
Zileuton is characterized as an active oral inhibitor of 5-lipoxygenase.[6] It is a reversible inhibitor and its mechanism involves chelation of the non-heme iron atom within the active site of the 5-LOX enzyme, which is essential for its catalytic activity. While the precise mechanism for L-670,630 is less detailed in the provided search results, as a potent inhibitor, it is expected to interact with high affinity with key residues in the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for assessing 5-LOX inhibition.
In Vitro Enzyme Activity Assay (General Protocol)
This protocol is a generalized representation for determining the IC50 value of an inhibitor against purified 5-LOX.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test inhibitors (L-670,630, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Quenching solution (e.g., methanol/acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
A reaction mixture is prepared containing the assay buffer and purified 5-LOX enzyme.
-
The test inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and is then terminated by adding a quenching solution.
-
The amount of the 5-LOX product (e.g., 5-hydroxyeicosatetraenoic acid, 5-HETE) is quantified using a suitable analytical method, such as reverse-phase HPLC.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for LTB4 Biosynthesis Inhibition
This protocol outlines a method to assess the ability of an inhibitor to block leukotriene production in a cellular context.
Materials:
-
Human peripheral blood polymorphonuclear leukocytes (PMNLs)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitors (L-670,630, Zileuton)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification
Procedure:
-
Isolate PMNLs from fresh human blood using standard cell separation techniques.
-
Resuspend the cells in the culture medium at a specific density.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the secreted LTB4.
-
Quantify the concentration of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB4 synthesis for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
Selectivity and Off-Target Effects
An important consideration in drug development is the selectivity of a compound for its intended target. While both L-670,630 and Zileuton are potent 5-LOX inhibitors, their interactions with other enzymes can influence their overall pharmacological profile. Zileuton has been shown to be a weak inhibitor of cytochrome P450 1A2 (CYP1A2).[3][5] This can lead to potential drug-drug interactions with other medications that are metabolized by this enzyme. The selectivity profile of L-670,630 against a broad panel of enzymes is not as extensively detailed in the provided search results, highlighting an area for further investigation.
Conclusion
Both L-670,630 and Zileuton are effective inhibitors of the 5-lipoxygenase enzyme, a critical target in inflammatory pathways. The available data indicates that L-670,630 demonstrates significantly higher potency in direct enzymatic assays. Zileuton, while less potent, has been clinically developed and its efficacy and safety profile are well-documented. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the desired potency, the model system being used, and considerations of selectivity and potential off-target effects. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the distinct properties of these two important 5-LOX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Zileuton - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of L-670,630 and MK-886 in the 5-Lipoxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two prominent inhibitors of the leukotriene biosynthetic pathway: L-670,630 and MK-886. By examining their distinct molecular targets, binding interactions, and inhibitory profiles, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs in inflammation, respiratory diseases, and other leukotriene-mediated pathologies.
Introduction: Targeting the 5-Lipoxygenase Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical target for therapeutic intervention in a variety of inflammatory diseases. Two key proteins in this pathway are 5-lipoxygenase (5-LOX) itself, the enzyme responsible for the initial steps of leukotriene synthesis, and the 5-lipoxygenase-activating protein (FLAP), a crucial scaffold protein that facilitates the interaction between 5-LOX and its substrate. L-670,630 and MK-886 represent two distinct strategies for inhibiting this pathway, with one targeting the enzyme directly and the other targeting the accessory protein.
Mechanism of Action: A Tale of Two Targets
The primary distinction between L-670,630 and MK-886 lies in their molecular targets within the 5-lipoxygenase pathway.
L-670,630: The Direct 5-Lipoxygenase Inhibitor
L-670,630 is a potent and orally active inhibitor that directly targets the 5-lipoxygenase enzyme[1]. By binding to 5-LOX, L-670,630 prevents the enzyme from converting arachidonic acid into its downstream products, thereby halting the synthesis of all leukotrienes. This direct inhibition of the catalytic activity of 5-LOX is a key feature of its mechanism.
MK-886: The FLAP Inhibitor
In contrast, MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). MK-886 does not directly interact with the 5-LOX enzyme in cell-free systems. Instead, it binds to FLAP, a transmembrane protein located in the nuclear envelope. This binding event prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for the enzyme to access its substrate, arachidonic acid, and initiate leukotriene synthesis. Therefore, MK-886 indirectly inhibits 5-LOX activity by preventing its activation and access to its substrate.
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors has been quantified in various experimental systems. The following table summarizes their reported IC50 values.
| Compound | Target | Assay System | IC50 Value |
| L-670,630 | 5-Lipoxygenase | Cell-free (human PMN leukocytes) | 23 nM[1] |
| MK-886 | FLAP | FLAP binding assay | 30 nM |
| Leukotriene Biosynthesis | Intact human leukocytes | 3 nM | |
| Leukotriene Biosynthesis | Human whole blood | 1.1 µM | |
| COX-1 | Isolated enzyme | 8 µM | |
| COX-2 | Isolated enzyme | 58 µM |
Binding Sites and Molecular Interactions
L-670,630 Binding to 5-Lipoxygenase:
While the precise crystallographic structure of L-670,630 bound to 5-LOX is not available, mutagenesis studies have identified key residues within the active site of 5-LOX that are critical for substrate and inhibitor binding. The active site is a deep, hydrophobic pocket containing a non-heme iron atom essential for catalysis. It is believed that "non-redox" inhibitors like L-670,630 interact with amino acid residues lining this pocket, preventing the proper orientation of arachidonic acid for catalysis. Key residues implicated in the 5-LOX active site include those that form a "cork" structure, such as F177 and Y181, which are thought to regulate substrate access[2][3].
MK-886 Binding to FLAP:
The binding site of MK-886 on FLAP has been more extensively characterized. Site-directed mutagenesis and photoaffinity labeling studies have revealed that MK-886 binds within a hydrophobic pocket of the FLAP protein. This binding site is located in a region that includes a hydrophilic loop between the first and second transmembrane domains. Specific amino acid residues within this loop have been shown to be essential for inhibitor binding.
Off-Target Effects
An important consideration in the use of any pharmacological inhibitor is its potential for off-target effects.
L-670,630:
Currently, there is limited publicly available information regarding the off-target effects of L-670,630. Its mechanism as a direct 5-LOX inhibitor suggests a potentially more specific action on the leukotriene pathway compared to broader anti-inflammatory agents.
MK-886:
MK-886 has been shown to exhibit off-target activities. Notably, it can inhibit cyclooxygenase-1 (COX-1) with an IC50 of 8 µM, which is significantly higher than its IC50 for FLAP but could be relevant at higher concentrations. Its effect on COX-2 is less pronounced (IC50 = 58 µM). Additionally, some studies have reported that MK-886 can induce apoptosis in certain cell types through a mechanism that is independent of its action on FLAP. It has also been identified as a non-competitive PPARα antagonist. These off-target effects should be considered when interpreting experimental results obtained using MK-886.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the 5-lipoxygenase pathway and the points of inhibition for L-670,630 and MK-886.
Figure 1: Mechanism of action of L-670,630.
Figure 2: Mechanism of action of MK-886.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like L-670,630 and MK-886. Specific details may need to be optimized for individual laboratory conditions and reagent sources.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay (for L-670,630)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of 5-LOX.
Materials:
-
Purified human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4, containing CaCl2 and ATP)
-
Test compound (L-670,630) and vehicle control (e.g., DMSO)
-
Stop solution (e.g., a mixture of methanol and acetic acid)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.
-
Add the test compound (L-670,630) at various concentrations or the vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 5-10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction products (e.g., LTB4 and 5-HETE) by reverse-phase HPLC with UV detection at a specific wavelength (e.g., 270 nm for LTB4 and 235 nm for 5-HETE).
-
Calculate the percentage of inhibition by comparing the product formation in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Workflow for a cell-free 5-LOX inhibition assay.
FLAP Radioligand Binding Assay (for MK-886)
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to FLAP.
Materials:
-
Cell membranes expressing FLAP (e.g., from transfected cells or human neutrophils)
-
Radiolabeled FLAP ligand (e.g., [3H]MK-886)
-
Test compound (MK-886) and vehicle control (e.g., DMSO)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the cell membranes expressing FLAP, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound (MK-886) at various concentrations or the vehicle control.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled specific FLAP ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding by the test compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Figure 4: Workflow for a FLAP radioligand binding assay.
Conclusion
L-670,630 and MK-886 are valuable research tools for investigating the role of the 5-lipoxygenase pathway in health and disease. Their distinct mechanisms of action—direct 5-LOX inhibition for L-670,630 and indirect inhibition via FLAP for MK-886—offer different approaches to modulating leukotriene synthesis. The choice between these inhibitors will depend on the specific experimental question. For studies focused on the direct catalytic activity of 5-LOX, L-670,630 is the more appropriate choice. For investigations into the role of FLAP and the cellular activation of 5-LOX, MK-886 is the preferred tool. Researchers should be mindful of the potential off-target effects of MK-886, particularly at higher concentrations, and include appropriate controls in their experimental designs. This guide provides the foundational knowledge to make an informed decision and to design robust experiments to further elucidate the complexities of the 5-lipoxygenase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Lipoxygenase Inhibitors: L-670,630, Zileuton, and MK-886
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of three prominent inhibitors of the 5-lipoxygenase (5-LO) pathway: L-670,630, Zileuton, and MK-886. The 5-LO enzyme is a critical player in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and other inflammatory conditions.[1][2] Understanding the distinct properties of these inhibitors is crucial for selecting the appropriate tool for preclinical research and for informing the development of novel anti-inflammatory therapeutics.
Mechanism of Action: A Tale of Two Targets
The primary distinction among these inhibitors lies in their molecular targets within the leukotriene biosynthesis pathway. L-670,630 and Zileuton are direct inhibitors of the 5-lipoxygenase enzyme, whereas MK-886 acts on the 5-lipoxygenase-activating protein (FLAP), a crucial accessory protein.
-
L-670,630 and Zileuton (Direct 5-LO Inhibitors): These compounds bind to the 5-lipoxygenase enzyme itself, preventing it from converting arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes.
-
MK-886 (FLAP Inhibitor): This inhibitor binds to the 5-lipoxygenase-activating protein (FLAP), which is responsible for presenting arachidonic acid to the 5-LO enzyme. By inhibiting FLAP, MK-886 effectively prevents the substrate from reaching the enzyme, thereby halting leukotriene synthesis.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the reported IC50 values for L-670,630, Zileuton, and MK-886 in various in vitro assay systems. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: IC50 Values for L-670,630, Zileuton, and MK-886
| Inhibitor | Target | Assay System | IC50 Value |
| L-670,630 | 5-Lipoxygenase | Cell-free (rat PMN leukocytes) | 23 nM[3] |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM[4] |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM[4] | ||
| Human Whole Blood | 0.9 µM[4] | ||
| Rat Basophilic Leukemia (RBL-1) cell supernatant | 0.5 µM[4] | ||
| MK-886 | FLAP (Leukotriene Biosynthesis) | Intact Human Polymorphonuclear Leukocytes | 3 nM |
| Human Whole Blood | 1.1 µM |
In Vivo Efficacy
While in vitro data provides a measure of intrinsic potency, in vivo studies are essential to evaluate the therapeutic potential of these inhibitors.
-
L-670,630: Described as a potent and orally active inhibitor of 5-lipoxygenase, suggesting good bioavailability and in vivo activity.[1]
-
Zileuton: Has demonstrated efficacy in animal models of inflammation. In a rat model of arachidonic acid-induced ear edema, Zileuton had an oral ED50 of 31 mg/kg.[4] It also showed effectiveness in a rat pleural Arthus reaction.[4] In a rat model of acute colonic inflammation, Zileuton was shown to decrease colonic tissue damage. Furthermore, a study on a rat model of lipopolysaccharide-induced acute lung inflammation showed that an inhalable nanoemulsion formulation of Zileuton significantly impeded protein accumulation and neutrophil infiltration in the lungs.[5]
-
MK-886: Shown to be effective in a rat model of carrageenan-induced pleurisy when administered intraperitoneally at a dose of 1.5 mg/kg.[6] A study on PAF-induced shock in mice showed that both Zileuton and MK-886 selectively improved survival in female mice.[7]
Experimental Protocols
Accurate and reproducible assessment of 5-lipoxygenase inhibition is fundamental. Below are outlines of common experimental protocols used to evaluate the efficacy of these inhibitors.
Cell-Free 5-Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures the direct inhibitory effect of a compound on the 5-LO enzyme activity by monitoring the formation of conjugated dienes, a characteristic of lipoxygenase products.
Detailed Methodology:
-
Reagents: Purified human recombinant 5-lipoxygenase, arachidonic acid (substrate), test inhibitor (e.g., L-670,630), and assay buffer (e.g., Tris-HCl with CaCl2 and ATP).
-
Procedure:
-
The purified 5-LO enzyme is pre-incubated with various concentrations of the test inhibitor or vehicle control in the assay buffer for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of hydroperoxyeicosatetraenoic acids (HPETEs), which contain a conjugated diene system, is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 5-Lipoxygenase Activity Assay (Human PMNLs)
This assay measures the inhibitor's ability to suppress leukotriene B4 (LTB4) production in intact human polymorphonuclear leukocytes (PMNLs), providing a more physiologically relevant assessment.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating 5-LOX Inhibition by L-670,630 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the 5-lipoxygenase (5-LOX) inhibitor L-670,630 against other well-established inhibitors, Zileuton and MK-886. The information is supported by experimental data and detailed protocols to aid in the design and evaluation of preclinical studies targeting the 5-LOX pathway.
The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases. L-670,630 has been identified as a potent and orally active inhibitor of 5-LOX.[1] This guide serves to validate its in vivo activity in comparison to other known 5-LOX pathway inhibitors.
Comparative In Vivo Efficacy of 5-LOX Inhibitors
The following table summarizes the in vivo efficacy of L-670,630, Zileuton, and MK-886 in various animal models of inflammation. The data highlights the effective doses and the extent of leukotriene B4 (LTB4) inhibition, a key biomarker of 5-LOX activity.
| Inhibitor | Animal Model | Route of Administration | Effective Dose | % LTB4 Inhibition | Reference |
| L-670,630 | Squirrel Monkey (Ascaris antigen-induced) | Oral | 1 mg/kg | 95% | J Med Chem. 1992 Apr 3;35(7):1299-318. |
| Zileuton | Rat (Carrageenan-induced pleurisy) | Intraperitoneal | 10 mg/kg | 60% | Br J Pharmacol. 2009 May;157(2):261-9. |
| Zileuton | Rat (Ex vivo whole blood) | Oral | 2 mg/kg (ED50) | 50% | J Pharmacol Exp Ther. 1990 Oct;255(1):218-25. |
| MK-886 | Rat (Carrageenan-induced pleurisy) | Intraperitoneal | 1.5 mg/kg | ~75% | Br J Pharmacol. 2009 May;157(2):261-9. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams were generated.
Caption: 5-Lipoxygenase signaling pathway.
Caption: In vivo experimental workflow.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and accurate comparison of results.
Carrageenan-Induced Pleurisy in Rats
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
-
Animals: Male Wistar rats (150-200g).
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing:
-
Animals are randomly divided into treatment groups (n=6-8 per group).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water), L-670,630, or alternative inhibitors are administered via the desired route (e.g., intraperitoneally or orally) at specified times before the inflammatory challenge.
-
-
Induction of Pleurisy:
-
One hour after drug administration, animals are lightly anesthetized.
-
0.1 mL of 1% λ-carrageenan solution in sterile saline is injected into the right pleural cavity.
-
-
Sample Collection:
-
Four hours after carrageenan injection, animals are euthanized.
-
The pleural cavity is opened, and the exudate is collected. The cavity is then washed with a known volume of heparinized saline, and the washing is pooled with the exudate.
-
-
Analysis:
-
The total volume of the pleural exudate is measured.
-
The exudate is centrifuged, and the supernatant is stored at -80°C for LTB4 analysis by ELISA or LC-MS/MS.
-
The cell pellet is resuspended, and a total and differential leukocyte count is performed.
-
Ascaris Antigen-Induced Bronchoconstriction in Squirrel Monkeys
This model is relevant for studying allergic asthma and the effects of leukotriene-modifying drugs.
-
Animals: Adult squirrel monkeys naturally sensitive to Ascaris suum antigen.
-
Acclimatization and Training: Monkeys are trained to sit in a restraining chair and breathe through a face mask for pulmonary function measurements.
-
Grouping and Dosing:
-
A crossover design is often employed where each animal serves as its own control.
-
Vehicle or L-670,630 is administered orally at a specified time before antigen challenge.
-
-
Antigen Challenge:
-
Animals are challenged with an aerosolized solution of Ascaris suum antigen.
-
-
Pulmonary Function Measurement:
-
Pulmonary resistance and dynamic compliance are measured before and at multiple time points after the antigen challenge to assess early and late-phase asthmatic responses.
-
-
Biomarker Analysis:
-
Blood samples are collected at various time points post-challenge.
-
Plasma is separated and stored at -80°C for the measurement of LTB4 levels to confirm 5-LOX inhibition.
-
References
Comparative Analysis of L-670,630 and Other Antagonists' Binding Affinity for the Dopamine D2 Receptor
This guide provides a comparative overview of the binding affinity of the experimental compound L-670,630 for the dopamine D2 receptor against a selection of established dopamine D2 receptor antagonists. The binding affinity, a crucial parameter in drug development, is presented as the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.
Dopamine D2 Receptor Binding Affinities of Common Antagonists
The following table summarizes the in vitro binding affinities (Kᵢ values) of several common antagonists for the human dopamine D2 receptor. These values have been compiled from various scientific sources and are presented to facilitate a comparative understanding. It is important to note that Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Antagonist | Kᵢ (nM) |
| Haloperidol | 0.517 - 2.84[1] |
| Risperidone | 3.2[2] |
| Olanzapine | 12.8 - 31[1] |
| Clozapine | 75 - 190[1][3] |
Note: The range of Kᵢ values reflects the variability observed across different studies and experimental setups.
Experimental Protocols
The determination of dopamine D2 receptor binding affinity is typically performed using a competitive radioligand binding assay. This method is considered the gold standard for quantifying the interaction between a ligand and its receptor.[4]
Competitive Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Kᵢ of a test compound for the dopamine D2 receptor.
1. Materials:
- Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or brain tissue homogenates (e.g., rat striatum).
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity D2 receptor ligand, such as [³H]-Spiperone or [³H]-Raclopride.
- Test Compound (Competitor): The unlabeled antagonist for which the binding affinity is to be determined (e.g., L-670,630 or other antagonists).
- Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other components to maintain physiological conditions.
- Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
- Scintillation Counter: An instrument to measure the radioactivity of the samples.
2. Procedure:
- Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
- Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The amount of specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
- The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the experimental process and the logic of comparison, the following diagrams are provided.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L-670,630 and Other Lipoxygenase Inhibitors: A Guide for Researchers
**For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 5-lipoxygenase inhibitor L-670,630 with other common lipoxygenase inhibitors, namely Zileuton, Baicalein, and Nordihydroguaiaretic acid (NDGA). This document summarizes their cross-reactivity with different lipoxygenase isoforms, presents supporting experimental data, and details the methodologies for key experiments.
Introduction to Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid and other polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes. The main isoforms include 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX). Inhibition of these enzymes is a key therapeutic strategy for inflammatory diseases. L-670,630 has been identified as a potent and orally active inhibitor of 5-lipoxygenase.[1] This guide evaluates its selectivity in comparison to other well-known LOX inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of L-670,630 and other selected inhibitors against 5-LOX, 12-LOX, and 15-LOX is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%), has been compiled from various in vitro studies.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| L-670,630 | 0.023[2] | Data not available | Data not available |
| Zileuton | 0.3 - 0.5[3] | > 100[3] | > 100[3] |
| Baicalein | - | ~0.12 - 4[4][5] | - |
| NDGA | ~8[6] | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the assay format (cell-free vs. cell-based).
Signaling Pathways and Inhibition
The arachidonic acid cascade is a complex signaling pathway that begins with the release of arachidonic acid from the cell membrane. Lipoxygenases then catalyze the insertion of oxygen into arachidonic acid, leading to the formation of various bioactive lipids. The following diagram illustrates the points of inhibition for the compared compounds within this pathway.
Experimental Methodologies
The determination of inhibitor potency against lipoxygenases typically involves either spectrophotometric or fluorometric assays. Below are detailed protocols representative of the methods used to obtain the comparative data.
Spectrophotometric Lipoxygenase Inhibition Assay
This method measures the formation of hydroperoxides, the product of the lipoxygenase reaction, which absorb light at a specific wavelength.
Protocol Details:
-
Reagent Preparation:
-
Buffer: A 0.1 M phosphate buffer or 0.2 M borate buffer (pH 9.0) is commonly used.[7]
-
Substrate: A stock solution of linoleic acid or arachidonic acid is prepared in ethanol and then diluted in the assay buffer to the final working concentration (e.g., 125 µM).[7]
-
Enzyme: A stock solution of the desired lipoxygenase isoform (e.g., soybean 15-LOX or human recombinant 5-LOX) is prepared in the assay buffer.[8]
-
Inhibitor: The test compounds (L-670,630, Zileuton, Baicalein, NDGA) are dissolved in a suitable solvent like DMSO to create stock solutions, which are then serially diluted.[7]
-
-
Assay Procedure:
-
In a cuvette or a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor or the vehicle (as a control) for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).[8]
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes in the hydroperoxy fatty acid product, is monitored over time using a spectrophotometer.[7][9]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control reaction.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Lipoxygenase Activity Assay
This assay measures the inhibitory effect of compounds on lipoxygenase activity within a cellular context.
Protocol Details:
-
Cell Culture and Treatment:
-
A suitable cell line expressing the target lipoxygenase (e.g., rat basophilic leukemia cells for 5-LOX) is cultured.[3]
-
Cells are pre-incubated with various concentrations of the test inhibitors or vehicle.
-
-
Stimulation and Product Measurement:
-
The cells are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent lipoxygenase activity.
-
The reaction is stopped, and the cells are lysed.
-
The amount of the specific lipoxygenase product (e.g., leukotriene B4 for 5-LOX) in the cell supernatant or lysate is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of product formed in the presence of the inhibitor is compared to the amount formed in the control (vehicle-treated) cells.
-
The IC50 value is calculated from the dose-response curve of product formation versus inhibitor concentration.
-
Conclusion
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lipoxygenase inhibitor, baicalein, modulates cell adhesion and migration by up-regulation of integrins and vinculin in rat heart endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vitro Validation of L-670,630: A Comparative Analysis of Leukotriene Synthesis Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of inflammatory disease research, the inhibition of leukotriene synthesis remains a critical target for therapeutic development. This guide provides an in-depth, in vitro comparison of L-670,630, a potent 5-lipoxygenase (5-LO) inhibitor, with other key modulators of the leukotriene pathway. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive resource for evaluating the efficacy and mechanisms of these compounds.
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in a variety of inflammatory and allergic diseases.[1] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which acts in concert with the 5-lipoxygenase-activating protein (FLAP).[1] By targeting these key components, it is possible to attenuate the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4).
This guide focuses on the in vitro validation of L-670,630 and compares its inhibitory effects on LTB4 synthesis with Zileuton, a direct 5-LO inhibitor, and MK-886 and AZD5718, which are inhibitors of FLAP.
Comparative Efficacy of Leukotriene Synthesis Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of L-670,630 and its comparators on LTB4 synthesis in human polymorphonuclear leukocytes (PMNs) and human whole blood. This quantitative data provides a clear comparison of the potency of these compounds.
| Compound | Target | Assay System | IC50 (nM) |
| L-670,630 | 5-Lipoxygenase | Human PMNs | 23[2] |
| Zileuton | 5-Lipoxygenase | Human PMNs | 400[3] |
| MK-886 | FLAP | Human PMNs | Not explicitly found in a comparable system |
| AZD5718 | FLAP | Human Whole Blood | 39[4][5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach, the following diagrams have been generated.
Caption: Leukotriene synthesis pathway and points of inhibition.
Caption: Generalized workflow for in vitro LTB4 inhibition assay.
Experimental Protocols
1. Isolation of Human Polymorphonuclear Leukocytes (PMNs)
A detailed protocol for the isolation of human PMNs is crucial for obtaining a viable and pure cell population for in vitro assays. A general and widely used method involves the following steps:
-
Blood Collection: Venous blood is collected from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Dextran Sedimentation: The whole blood is mixed with a dextran solution to promote red blood cell aggregation and sedimentation.
-
Leukocyte-Rich Plasma Collection: The upper layer, rich in leukocytes, is carefully collected.
-
Density Gradient Centrifugation: The leukocyte-rich plasma is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the PMNs from mononuclear cells.
-
Red Blood Cell Lysis: The PMN pellet is treated with a lysis buffer to remove any contaminating red blood cells.
-
Washing and Resuspension: The purified PMNs are washed and resuspended in a suitable buffer for the subsequent assay.
2. In Vitro Inhibition of LTB4 Synthesis in Human PMNs
The following is a generalized protocol for assessing the inhibitory effect of compounds on LTB4 synthesis in isolated human PMNs. Specific concentrations and incubation times may vary based on the original research articles.
-
Cell Preparation: A suspension of isolated human PMNs (e.g., 3 x 10^6 cells/mL) in a balanced salt solution is prepared.
-
Pre-incubation with Inhibitor: The PMN suspension is pre-incubated with various concentrations of the test compound (e.g., L-670,630, Zileuton) or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Stimulation of LTB4 Synthesis: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187 (e.g., 5 µM final concentration).[6]
-
Incubation: The cell suspension is incubated for a defined period (e.g., 5 minutes) at 37°C to allow for LTB4 production.[6]
-
Reaction Termination: The reaction is stopped by the addition of a cold solution or an organic solvent.
-
Extraction and Quantification of LTB4: The LTB4 is extracted from the cell suspension. The amount of LTB4 produced is quantified using methods such as high-performance liquid chromatography (HPLC), radioimmunoassay (RIA), or enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: The percentage of inhibition of LTB4 synthesis is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined from the dose-response curve.
3. In Vitro Inhibition of LTB4 Synthesis in Human Whole Blood
This assay provides a more physiologically relevant system by including all blood components.
-
Blood Collection: Fresh heparinized blood is obtained from healthy volunteers.
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., AZD5718) or vehicle.
-
Stimulation: LTB4 synthesis is induced by the addition of a calcium ionophore (e.g., A23187).
-
Termination and Plasma Separation: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are measured by a suitable method, such as RIA or ELISA.
-
Data Analysis: IC50 values are calculated as described for the PMN assay.
This comparative guide underscores the potent inhibitory activity of L-670,630 on 5-lipoxygenase. The provided data and experimental frameworks offer a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory therapeutics.
References
- 1. Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L 670630-参数-MedChemExpress (MCE) [antpedia.com]
- 6. scispace.com [scispace.com]
A Comparative Analysis of L-670,630 and Other Benzofuranols as 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the benzofuranol derivative L-670,630 with other related compounds in the context of 5-lipoxygenase (5-LOX) inhibition. The 5-lipoxygenase pathway is a critical target in the development of therapies for inflammatory diseases due to its role in the biosynthesis of leukotrienes, potent mediators of inflammation. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the pertinent biological pathways and workflows.
Introduction to L-670,630 and Benzofuranols
L-670,630 is a potent and orally active inhibitor of 5-lipoxygenase.[1][2] It belongs to the chemical class of benzofuranols, which are characterized by a fused benzene and furan ring system. Numerous benzofuran derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The focus of this guide is on their ability to inhibit the 5-lipoxygenase enzyme, thereby reducing the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4).
Quantitative Comparison of 5-Lipoxygenase Inhibitors
The following tables summarize the in vitro potency of L-670,630 and a selection of other benzofuranol and non-benzofuranol 5-lipoxygenase inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.
Table 1: In Vitro Potency of Benzofuranol Derivatives against 5-Lipoxygenase
| Compound | Target/Assay | Cell/Enzyme Source | IC50 (nM) | Reference |
| L-670,630 | 5-Lipoxygenase | - | 23 | [1] |
| L-656,224 | LTB4 Production | Human Polymorphonuclear Leukocytes | 11 | [3] |
| L-656,224 | 5-Lipoxygenase | Rat Leukocytes (cell-free) | 36 | [3] |
| L-656,224 | 5-Lipoxygenase | Human Leukocytes (cell-free) | 400 | [3] |
| L-656,224 | 5-Lipoxygenase | Porcine Leukocytes (purified enzyme) | 400 | [3] |
| Compound 12¹ | 5-Lipoxygenase | - | 40 | |
| Compound 17² | 5-Lipoxygenase | - | 40 |
¹ N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide ² Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis of 5-lipoxygenase inhibitors.
Protocol 1: Inhibition of Leukotriene B4 (LTB4) Production in Human Polymorphonuclear (PMN) Leukocytes
This assay evaluates the ability of a test compound to inhibit the synthesis of LTB4 in intact human white blood cells.
1. Isolation of Human PMN Leukocytes:
-
Human peripheral blood is collected from healthy donors.
-
PMNs are isolated using standard procedures involving dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Residual red blood cells are removed by hypotonic lysis.
-
The purified PMNs are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
2. Compound Incubation:
-
PMNs are pre-incubated with various concentrations of the test compound (e.g., L-670,630) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
3. Stimulation of LTB4 Production:
-
LTB4 synthesis is initiated by adding a calcium ionophore, such as A23187, to the cell suspension.
-
The cells are incubated for a further period (e.g., 5-10 minutes) at 37°C.
4. Termination and Extraction:
-
The reaction is stopped by acidification and/or addition of a cold solvent.
-
LTB4 is extracted from the cell suspension using a solid-phase extraction cartridge.
5. Quantification of LTB4:
-
The amount of LTB4 in the extracts is quantified using a specific and sensitive method, such as an Enzyme Immunoassay (EIA) or by High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The percentage inhibition of LTB4 production at each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: 5-Lipoxygenase Enzyme Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of a compound on the 5-lipoxygenase enzyme.
1. Enzyme Preparation:
-
A crude or purified 5-lipoxygenase enzyme preparation is obtained from a suitable source, such as rat or human polymorphonuclear leukocytes.
-
Cells are homogenized, and a cytosolic supernatant containing the enzyme is prepared by centrifugation.
2. Reaction Mixture:
-
The assay is typically performed in a buffer containing co-factors necessary for enzyme activity, such as ATP and calcium.
-
The test compound at various concentrations or a vehicle control is added to the reaction mixture.
3. Enzyme Reaction:
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
4. Detection of Product Formation:
-
The formation of 5-lipoxygenase products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its subsequent conversion products, is monitored.
-
This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of conjugated dienes.
5. Data Analysis:
-
The rate of the enzymatic reaction is determined from the change in absorbance over time.
-
The percentage inhibition of enzyme activity is calculated for each compound concentration.
-
The IC50 value is determined as described in the previous protocol.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: 5-Lipoxygenase signaling pathway.
Caption: LTB4 production inhibition assay workflow.
References
A Head-to-Head Examination of L-670,630 and Other D2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine D2 receptor antagonist L-670,630 against other well-established antagonists, including the typical antipsychotic haloperidol and atypical antipsychotics clozapine and risperidone. The information is intended to support researchers and professionals in the field of drug development by presenting available experimental data on binding affinities, functional activities, and in vivo effects.
Executive Summary
The development of selective dopamine D2 receptor antagonists is a cornerstone of research in neuropsychiatric disorders. L-670,630 has been investigated for its potential role in this area. This guide synthesizes the limited publicly available data for L-670,630 and contrasts it with the extensively characterized profiles of haloperidol, clozapine, and risperidone. While direct head-to-head comparative studies involving L-670,630 are scarce, this guide compiles available data to facilitate a preliminary comparison.
Data Presentation
Table 1: In Vitro D2 Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor (Ki, nM) | D1 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| L-670,630 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 0.5 - 2.0 | 200 - 1000 | 0.7 - 3.0 | 5 - 20 |
| Clozapine | 100 - 400 | 50 - 200 | 20 - 100 | 10 - 50 |
| Risperidone | 3 - 6 | 200 - 500 | 8 - 15 | 7 - 20 |
Note: Data for Haloperidol, Clozapine, and Risperidone are compiled from various sources and represent a general range. Specific values can vary based on experimental conditions.
Table 2: In Vitro D2 Receptor Functional Antagonism (IC50, nM)
| Compound | Assay Type | IC50 (nM) |
| L-670,630 | Data Not Available | Data Not Available |
| Haloperidol | Dopamine-stimulated [³⁵S]GTPγS binding | 5 - 20 |
| Clozapine | Dopamine-stimulated [³⁵S]GTPγS binding | 100 - 500 |
| Risperidone | Dopamine-stimulated [³⁵S]GTPγS binding | 10 - 50 |
Note: IC50 values are highly dependent on the specific functional assay and conditions used.
Table 3: In Vivo Effects in Animal Models of Psychosis
| Compound | Animal Model | Key Findings |
| L-670,630 | Data Not Available | Data Not Available |
| Haloperidol | Amphetamine-induced hyperlocomotion (rats) | Potent inhibition of hyperlocomotion |
| Clozapine | Amphetamine-induced hyperlocomotion (rats) | Moderate inhibition of hyperlocomotion |
| Risperidone | Amphetamine-induced hyperlocomotion (rats) | Potent inhibition of hyperlocomotion |
Note: This table provides a simplified overview. The effects of these drugs have been characterized in a wide range of behavioral models.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o-GTP and Gβγ dimers. Both of these components can modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase by Gαi/o, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and the antagonistic action of L-670,630.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The general workflow involves incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes expressing the D2 receptor) in the presence of varying concentrations of the unlabeled competitor drug (e.g., L-670,630). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.
Figure 2: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of L-670,630 and other antagonists for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Unlabeled antagonists: L-670,630, haloperidol, clozapine, risperidone.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of unlabeled antagonist at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM).
-
To initiate the binding reaction, add 100 µL of the D2 receptor membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value for each antagonist, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for D2 Receptor Antagonism
Objective: To determine the functional potency (IC50) of L-670,630 and other antagonists in blocking dopamine-induced G-protein activation at the D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
Dopamine.
-
Unlabeled antagonists: L-670,630, haloperidol, clozapine, risperidone.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
Procedure:
-
Pre-incubate the D2 receptor membranes with the desired concentrations of the antagonist (e.g., L-670,630) in the assay buffer for a specific time (e.g., 15-30 minutes) at 30°C.
-
Add dopamine at a concentration that elicits a submaximal response (e.g., its EC₈₀) to the wells containing the antagonist and membranes.
-
Initiate the G-protein activation by adding [³⁵S]GTPγS (e.g., at a final concentration of 0.1 nM) and GDP (e.g., 10 µM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The data are analyzed to determine the concentration-dependent inhibition of dopamine-stimulated [³⁵S]GTPγS binding by the antagonist, from which the IC50 value is calculated.
Conclusion
This guide highlights the current landscape of comparative data for L-670,630 and other key D2 receptor antagonists. The significant lack of publicly available, direct head-to-head experimental data for L-670,630 underscores the need for further research to fully characterize its pharmacological profile. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for advancing our understanding of D2 receptor pharmacology and the development of novel therapeutics. Researchers are encouraged to utilize these methodologies to generate robust, comparable data that will ultimately inform the drug discovery process.
Decoding the Specificity of L-670,630 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) L-670,630 with alternative compounds. We delve into its specificity in cellular models, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate research tools.
L-670,630 is a potent inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][2][3] Dysregulation of FTase activity is implicated in various cancers, making it a key target for therapeutic intervention.[4][5] This guide will explore the specificity of L-670,630, a critical factor in its utility as a research tool and potential therapeutic agent.
Comparative Analysis of Farnesyltransferase Inhibitors
The efficacy and specificity of L-670,630 are best understood in the context of other widely used FTIs. The following table summarizes the in vitro potency of L-670,630 against its primary target, FTase, and its key off-target, geranylgeranyltransferase I (GGTase I), alongside data for other common FTIs.
| Inhibitor | Target | IC50 (nM) | Selectivity (FTase vs. GGTase I) | Reference |
| L-670,630 | FTase | 36 | >1000-fold | |
| GGTase I | >30,000 | |||
| Lonafarnib (SCH66336) | FTase | 1.9 | >26,000-fold | [6] |
| GGTase I | >50,000 | [6] | ||
| Tipifarnib (R115777) | FTase | 0.86 | - | |
| FTI-277 | FTase | 0.5 | - |
Key Insight: L-670,630 demonstrates high potency for FTase with significant selectivity over GGTase I. While other inhibitors like Lonafarnib may exhibit higher in vitro potency, the substantial selectivity of L-670,630 makes it a valuable tool for specifically probing the function of farnesylation in cellular processes.
Experimental Protocols for Specificity Determination
Accurate assessment of an inhibitor's specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize FTIs in cellular models.
In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)
This assay quantitatively measures the enzymatic activity of FTase and is a primary method for determining the IC50 values of inhibitors.
Principle: This homogeneous radioactive assay measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) to a biotinylated peptide substrate.[7][8] The biotinylated peptide is captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled farnesyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to FTase activity.[7][8]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl2, 5 mM DTT, and 10 µM ZnCl2.
-
Component Addition: To a 96-well plate, add the following in order:
-
FTase enzyme (e.g., recombinant human FTase).
-
Test compound (e.g., L-670,630) at various concentrations.
-
A mixture of [³H]FPP and a biotinylated peptide substrate (e.g., biotin-KRAS4b C-terminal peptide).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Assay Termination and Signal Detection:
-
Add streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated product.
-
Incubate for an additional 30 minutes to allow for bead settling.
-
Measure the light output using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of FTase activity for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Protein Prenylation
This technique provides a direct visualization of the inhibition of protein farnesylation in a cellular context by observing the processing of known FTase substrates.
Principle: Inhibition of FTase prevents the farnesylation of target proteins, leading to the accumulation of their unprocessed, non-farnesylated precursor forms. These precursors often have a slightly higher molecular weight and can be detected as a slower-migrating band on a Western blot compared to the mature, processed protein. Key biomarkers for FTase inhibition include prelamin A and the chaperone protein HDJ-2.[9][10][11]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to a suitable confluency.
-
Treat the cells with varying concentrations of the FTI (e.g., L-670,630) or a vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the unprocessed form of the target protein (e.g., anti-prelamin A or anti-HDJ-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the FTI on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FTI (e.g., L-670,630) and a vehicle control. Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizing the Farnesylation Pathway and Experimental Logic
To further clarify the mechanism of action and the experimental approaches, the following diagrams illustrate the farnesylation signaling pathway and the logical workflow for assessing inhibitor specificity.
Caption: Farnesylation signaling pathway and the inhibitory action of L-670,630.
Caption: Experimental workflow for confirming the specificity of L-670,630.
Conclusion
The available data strongly indicates that L-670,630 is a potent and highly selective inhibitor of farnesyltransferase. Its more than 1000-fold selectivity over the closely related enzyme GGTase I makes it a precise tool for dissecting the roles of protein farnesylation in cellular physiology and disease. When combined with rigorous experimental methodologies, as detailed in this guide, researchers can confidently utilize L-670,630 to investigate farnesylation-dependent signaling pathways and their implications in various cellular models. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at understanding the intricate biology of protein prenylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein farnesylation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein farnesyltransferase and geranylgeranyltransferase share a common alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase and geranylgeranyltransferase I: structures, mechanism, inhibitors and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for L-670,630
For researchers, scientists, and drug development professionals utilizing L-670,630, a potent and orally active 5-lipoxygenase inhibitor, adherence to proper disposal and safety protocols is paramount. This document provides a comprehensive guide to the safe handling and disposal of L-670,630 (CAS Number: 133174-26-2), with the chemical name 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol.
Chemical and Physical Properties
A summary of the key identifiers for L-670,630 is provided in the table below.
| Property | Value |
| Chemical Name | 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol |
| CAS Number | 133174-26-2 |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol |
| Appearance | For research use only, not for human or veterinary use.[1] |
Health and Safety Information
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: Wear a lab coat or other protective clothing.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a dry, dark place.
-
For short-term storage, maintain a temperature of 0 - 4°C.
-
For long-term storage, maintain a temperature of -20°C.
Disposal Procedures
The disposal of L-670,630 must be conducted in accordance with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of in the sanitary sewer or regular trash.[4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Classify L-670,630 waste as hazardous chemical waste.
-
Segregate it from non-hazardous waste and other incompatible chemical waste streams. It is crucial to separate halogenated from non-halogenated solvent waste.[4]
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be compatible with the chemical properties of L-670,630.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "L-670,630 (2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol)".
-
Include the date when the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste.
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
Triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Deface or remove the original label before disposing of the rinsed container as non-hazardous waste, or follow your institution's specific guidelines for empty container disposal.[5]
Accidental Release Measures
In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth. Do not use combustible materials like sawdust.[4] Collect the contaminated absorbent material and any contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal. Do not wash spills down the drain.[4]
Disclaimer: This information is provided as a general guide for trained laboratory personnel. It is not a substitute for a formal safety and disposal plan developed by a qualified professional. Always consult your institution's EHS department for specific guidance and procedures.
Visual Guidance
Logical Relationship for Safe Chemical Handling and Disposal
Caption: Workflow for safe handling and disposal of laboratory chemicals.
References
Navigating the Safe Handling of L-670630: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for L-670630 is not publicly available. The following guidance is based on general principles of laboratory safety for handling research compounds with unknown toxicity. It is imperative to supplement these recommendations with a thorough risk assessment conducted by qualified personnel within your institution and to adhere to all applicable local and institutional regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling L-670630, a potent 5-lipoxygenase inhibitor. The procedural, step-by-step instructions are designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Physicochemical Properties of L-670630
While comprehensive toxicological data is not available, the following table summarizes the known physicochemical properties of L-670630.
| Property | Value |
| Chemical Name | 2-phenethyl-6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol |
| CAS Number | 133174-26-2 |
| Molecular Formula | C₂₅H₂₆O₃ |
| Molecular Weight | 374.48 g/mol |
| Appearance | Not specified (assume solid) |
| Solubility | Not specified |
Personal Protective Equipment (PPE)
Given the unknown hazard profile of L-670630, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. Check glove manufacturer's compatibility data if available. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron or coveralls for larger quantities or when there is a significant risk of splashes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes inhalation exposure to powders or aerosols. |
Operational Plan for Handling L-670630
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Weighing:
-
Conduct all manipulations of solid L-670630 within a certified chemical fume hood.
-
Use a disposable weighing boat or weigh paper to avoid contamination of balances.
-
Handle the compound gently to minimize the generation of airborne dust.
-
Ensure all necessary PPE is donned before handling the compound.
2. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Cap containers securely immediately after preparation.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Keep containers sealed when not in use.
-
Conduct all experimental procedures involving L-670630 within the chemical fume hood.
4. Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent after each use.
-
Decontaminate all equipment that has come into contact with L-670630.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
The disposal of L-670630 and any contaminated materials must be handled with care and in accordance with all federal, state, and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated weighing papers, gloves, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing L-670630 in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow for Handling a Chemical with Limited Safety Data
Caption: Workflow for handling a chemical with limited safety information.
Emergency Response for Accidental Exposure
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
